NST-628
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C22H18F2N4O5S |
|---|---|
Molecular Weight |
488.5 g/mol |
IUPAC Name |
3-[[3-fluoro-2-(methylsulfamoylamino)-4-pyridinyl]methyl]-7-[(3-fluoro-2-pyridinyl)oxy]-4-methylchromen-2-one |
InChI |
InChI=1S/C22H18F2N4O5S/c1-12-15-6-5-14(32-21-17(23)4-3-8-27-21)11-18(15)33-22(29)16(12)10-13-7-9-26-20(19(13)24)28-34(30,31)25-2/h3-9,11,25H,10H2,1-2H3,(H,26,28) |
InChI Key |
YQSZJOABXRROQR-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to NST-628: A Pan-RAF/MEK Molecular Glue
Authored For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
NST-628 is an investigational, orally administered, and fully brain-penetrant non-degrading molecular glue that targets the RAS-MAPK signaling pathway.[1][2][3] Developed by Nested Therapeutics, it represents a novel therapeutic approach for advanced solid tumors harboring genetic alterations in the RAS-MAPK cascade, such as KRAS, NRAS, and BRAF mutations.[1][4][5] Unlike traditional inhibitors, this compound functions by stabilizing the RAF-MEK protein complex in an inactive conformation.[6][7] This unique mechanism prevents the phosphorylation and activation of MEK by all RAF isoforms and, critically, blocks the formation of RAF heterodimers, a common mechanism of resistance and paradoxical pathway activation seen with other MAPK inhibitors.[4][6][8] Preclinical data have demonstrated potent anti-tumor activity, high tolerability, and significant central nervous system (CNS) penetration, suggesting its potential as a first-in-class treatment for a wide range of cancers, including primary and metastatic brain tumors.[3][9][10] An IND has been cleared by the FDA, and a Phase 1 clinical trial (NCT06326411) is underway to evaluate its safety and efficacy in patients.[1][3][11]
Mechanism of Action
The RAS-MAPK pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Alterations in this pathway are found in approximately 30% of all human cancers.[5][7] this compound offers a differentiated mechanism to inhibit this pathway deeply and durably.
References
- 1. targetedonc.com [targetedonc.com]
- 2. drughunter.com [drughunter.com]
- 3. cancernetwork.com [cancernetwork.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Can this compound Fill the Treatment Void For Advanced Tumors with RAS or RAF Mutations? - Roswell Park Comprehensive Cancer Center [physicianresources.roswellpark.org]
- 6. The Pan-RAF–MEK Nondegrading Molecular Glue this compound Is a Potent and Brain-Penetrant Inhibitor of the RAS–MAPK Pathway with Activity across Diverse RAS- and RAF-Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nestedtx.com [nestedtx.com]
- 8. The Pan-RAF-MEK Nondegrading Molecular Glue this compound Is a Potent and Brain-Penetrant Inhibitor of the RAS-MAPK Pathway with Activity across Diverse RAS- and RAF-Driven Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nestedtx.com [nestedtx.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
The Discovery of NST-628: A Pan-RAF-MEK Molecular Glue Inhibitor for RAS- and RAF-Driven Cancers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The RAS-MAPK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Hyperactivation of this pathway, driven by mutations in RAS and RAF genes, is a hallmark of a significant percentage of human cancers, including melanoma, lung, colorectal, and pancreatic tumors.[1] While targeted therapies against specific nodes of this pathway, such as BRAF and MEK inhibitors, have shown clinical benefit, their efficacy is often limited by acquired resistance and paradoxical pathway reactivation.[2] NST-628 is a novel, potent, and brain-penetrant pan-RAF-MEK inhibitor that acts as a non-degrading molecular glue, offering a differentiated mechanism to overcome the limitations of existing therapies.[3][4] This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical data, and key experimental methodologies related to this compound.
Mechanism of Action: A Molecular Glue Approach
This compound employs a unique mechanism of action by functioning as a "molecular glue" that stabilizes the interaction between RAF and MEK proteins.[2] Unlike traditional inhibitors that simply block the active site of a single enzyme, this compound promotes the formation of a stable, inactive RAF-MEK complex.[5] This has several key advantages:
-
Pan-RAF Inhibition: this compound engages all RAF isoforms (ARAF, BRAF, and CRAF), preventing the formation of RAF heterodimers, a common mechanism of resistance to BRAF inhibitors.[3][6]
-
Prevention of MEK Phosphorylation: By locking RAF and MEK in an inactive conformation, this compound prevents the RAF-mediated phosphorylation and subsequent activation of MEK.[2][7]
-
Overcoming Resistance: This molecular glue mechanism effectively circumvents common resistance mechanisms, including feedback reactivation and paradoxical signaling, that plague other MAPK pathway inhibitors.[2][8]
The stabilization of the RAF-MEK complex by this compound has been structurally characterized using X-ray crystallography and cryogenic electron microscopy (cryo-EM), revealing that this compound binds to an interfacial allosteric pocket between RAF and MEK.[2][5]
Signaling Pathway Diagram
Caption: this compound stabilizes the inactive RAF-MEK complex, preventing downstream signaling.
Preclinical Data Summary
This compound has demonstrated potent and broad anti-tumor activity in a wide range of preclinical models, including those with various RAS and BRAF mutations.
Biochemical and Cellular Potency
The potency of this compound has been evaluated through various biochemical and cellular assays.
| Assay Type | Target/Cell Line | Mutation | Parameter | Value | Reference |
| AlphaLISA | MEK1-ARAF | - | EC50 | Single-digit nM | [9] |
| AlphaLISA | MEK1-BRAF | - | EC50 | Single-digit nM | [9] |
| AlphaLISA | MEK1-CRAF | - | EC50 | Single-digit nM | [9] |
| SPR | MEK1-BRAF | - | Binding Affinity (KD) | 250 nM | [9] |
| SPR | MEK1-CRAF | - | Binding Affinity (KD) | 310 nM | [9] |
| Cell Proliferation | HCT116 | KRAS G13D | GI50 | 20 nM | [10] |
| Cell Proliferation | IPC-298 | NRAS Q61L | GI50 | ~150 nM (average for NRAS Q61 mutants) | [11] |
| pMEK Inhibition | HCT116 | KRAS G13D | IC50 | 0.3 nM | [10] |
In Vivo Efficacy in Xenograft Models
This compound has shown significant anti-tumor efficacy and good tolerability in various cell line-derived and patient-derived xenograft (PDX) models.
| Model Type | Cancer Type | Mutation | Dosing | Outcome | Reference |
| Cell Line Xenograft | Colorectal | KRAS G13D (HCT116) | 3-5 mg/kg QD | 53% tumor regression | [12] |
| Cell Line Xenograft | Melanoma | NRAS Q61L (IPC-298) | 3-5 mg/kg QD | 38% tumor regression | [12] |
| PDX | Various | KRAS, NRAS, BRAF Class II/III | 3 mg/kg QD | 69.5% overall response rate | [13] |
| Intracranial Xenograft | Melanoma | NRAS Q61R (SK-MEL-2) | 3 mg/kg QD | Tumor regression | [14] |
| Intracranial Xenograft | Melanoma | NF1 mutant (MeWo) | 1-3 mg/kg QD | Tumor regression | [14] |
Brain Penetrance
A key differentiating feature of this compound is its ability to effectively cross the blood-brain barrier.[15] Preclinical studies have shown that this compound has a brain-to-plasma unbound concentration ratio (Kpu,u) of greater than 1, which is significantly higher than other approved MEK inhibitors like trametinib (B1684009) (Kpu,u of 0.11) and avutometinib (VS-6766) (Kpu,u of 0.18).[14][16] This suggests potential efficacy in treating primary brain tumors and brain metastases.[9]
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of key experimental protocols used in the evaluation of this compound.
AlphaLISA Protein-Protein Interaction Assay
This assay is used to quantify the ability of this compound to stabilize the RAF-MEK complex.
Principle: The assay utilizes donor and acceptor beads that are brought into proximity when the target proteins interact, generating a chemiluminescent signal.
Protocol:
-
Recombinant ARAF, BRAF, or CRAF is captured on glutathione (B108866) donor beads.
-
Recombinant MEK1 is captured on nickel chelating acceptor beads.
-
The beads are incubated with varying concentrations of this compound for 30 minutes at room temperature.
-
The AlphaLISA signal is measured, which is proportional to the amount of RAF-MEK complex formed.[6]
Immunoprecipitation and Western Blotting
This method is used to assess the formation of RAF-MEK complexes and the phosphorylation status of downstream signaling proteins within cells.
Protocol:
-
Cells (e.g., HCT116) are treated with this compound or control inhibitors for a specified time (e.g., 2 hours).
-
Cells are lysed, and the protein of interest (e.g., MEK1 or BRAF) is immunoprecipitated using a specific antibody.
-
The immunoprecipitated complexes are separated by SDS-PAGE.
-
Western blotting is performed using antibodies against RAF isoforms, MEK, phospho-MEK, ERK, and phospho-ERK to detect the components of the complex and their activation state.[9]
Experimental Workflow: Immunoprecipitation
References
- 1. Collection - Data from The Pan-RAFâMEK Nondegrading Molecular Glue this compound Is a Potent and Brain-Penetrant Inhibitor of the RASâMAPK Pathway with Activity across Diverse RAS- and RAF-Driven Cancers - Cancer Discovery - Figshare [figshare.com]
- 2. Nested Therapeutics Presents First Preclinical Data for Lead Candidate, this compound, a RAS/MAPK Pathway Inhibitor at 2023 AACR-NCI-EORTC Conference - BioSpace [biospace.com]
- 3. Nested Therapeutics Announces Oral Presentation of Preclinical Data for this compound, a Novel, Fully Brain-Penetrant, Pan-RAF/MEK Molecular Glue, at the 2024 AACR Annual Meeting [prnewswire.com]
- 4. Nested Therapeutics Presents First Preclinical Data for Lead Candidate, this compound, a RAS/MAPK Pathway Inhibitor at 2023 AACR-NCI-EORTC Conference [prnewswire.com]
- 5. nestedtx.com [nestedtx.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Nested Therapeutics to Present Preclinical Data for this compound, a Novel Pan-RAF/MEK Molecular Glue, in the New Drugs on the Horizon Series at 2024 AACR Annual Meeting [prnewswire.com]
- 8. ulab360.com [ulab360.com]
- 9. The Pan-RAF–MEK Nondegrading Molecular Glue this compound Is a Potent and Brain-Penetrant Inhibitor of the RAS–MAPK Pathway with Activity across Diverse RAS- and RAF-Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nestedtx.com [nestedtx.com]
- 11. researchgate.net [researchgate.net]
- 12. nestedtx.com [nestedtx.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. targetedonc.com [targetedonc.com]
- 15. nestedtx.com [nestedtx.com]
- 16. nestedtx.com [nestedtx.com]
The Advent of NST-628: A Brain-Penetrant Pan-RAF-MEK Molecular Glue for RAS- and RAF-Driven Cancers
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The RAS-MAPK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of a significant percentage of human cancers.[1] While various inhibitors targeting nodes within this pathway have been developed, their efficacy is often limited by feedback mechanisms, pathway reactivation, and the emergence of resistance.[2] NST-628 is a novel, potent, and brain-penetrant pan-RAF-MEK molecular glue that offers a differentiated mechanism of action to overcome these limitations.[3][4] By stabilizing the RAF-MEK complex in an inactive conformation, this compound prevents the phosphorylation and activation of MEK, leading to profound and durable inhibition of the RAS-MAPK pathway.[2][4] This whitepaper provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols for key assays, intended for researchers, scientists, and drug development professionals.
Mechanism of Action: A Molecular Glue Approach
This compound functions as a non-degrading molecular glue that binds to the interface of the RAF-MEK protein complex.[3][5] This unique mechanism has several key advantages over traditional kinase inhibitors:
-
Pan-RAF-MEK Inhibition: this compound engages all isoforms of RAF (ARAF, BRAF, and CRAF) in complex with MEK1/2.[3][6]
-
Stabilization of an Inactive Complex: Instead of competing with ATP, this compound stabilizes the RAF-MEK complex in an inactive state, preventing RAF from phosphorylating and activating MEK.[2][6]
-
Prevention of RAF Heterodimerization: A key feature of this compound is its ability to prevent the formation of BRAF-CRAF heterodimers, a common mechanism of resistance to BRAF inhibitors.[3][4]
-
Overcoming Resistance: By targeting the RAF-MEK complex directly and preventing adaptive feedback loops, this compound demonstrates efficacy in models with various RAS and BRAF mutations, including those that are resistant to other MAPK inhibitors.[3][7]
The following diagram illustrates the signaling pathway and the mechanism of this compound.
Caption: The RAS-MAPK signaling pathway and the inhibitory mechanism of this compound.
Preclinical Data
This compound has demonstrated potent and broad preclinical activity across a range of cancer models.
In Vitro Potency
The following table summarizes the in vitro activity of this compound in various cancer cell lines.
| Cell Line | Cancer Type | Mutation | Assay | IC50/GI50 (nM) | Reference |
| HCT116 | Colorectal | KRAS G13D | Phospho-MEK IC50 | 0.3 | [8] |
| HCT116 | Colorectal | KRAS G13D | Cell TiterGlo IC50 | 20 | [8] |
| NRAS Mutant Cell Lines | Melanoma | NRAS Q61 | Proliferation Assay (GI50) | Average = 150 | [6] |
In Vivo Efficacy
This compound has shown significant anti-tumor activity in various xenograft and patient-derived xenograft (PDX) models.
| Model | Cancer Type | Mutation | Treatment | Outcome | Reference |
| HCT116 Xenograft | Colorectal | KRAS G13D | 3-5 mg/kg QD | 53% tumor regression | [6] |
| IPC-298 Xenograft | Melanoma | NRAS Q61L | 3-5 mg/kg QD | 38% tumor regression | [6] |
| MeWo-luc Xenograft | Melanoma | NF1 mutant | 0.3-3 mg/kg QD (18-20 days) | Strong antitumor activity | [9] |
| NCI-H23 Xenograft | Lung Adenocarcinoma | KRAS G12C | 2 mg/kg QD (26 days) | Slowed tumor growth | [9] |
| SK-MEL-2-luc Xenograft | Melanoma | NRAS mutant | 3 mg/kg QD, 5 mg/kg QD, or 1.5 mg/kg BID | Tumor regressions | [9] |
Brain Penetrance
A key feature of this compound is its ability to cross the blood-brain barrier.
| Species | Kp,uu (unbound brain-to-plasma ratio) | Reference |
| Rat | 1.3 | [8] |
This property suggests potential for treating primary brain tumors and brain metastases.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound.
Immunoprecipitation of RAF-MEK Complex
This protocol is used to assess the formation of the RAF-MEK complex in the presence of this compound.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Antibodies: anti-MEK1, anti-BRAF, anti-CRAF, anti-ARAF, anti-phospho-ERK, anti-ERK, anti-vinculin
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., glycine-HCl, pH 2.5)
-
SDS-PAGE gels and Western blot reagents
Procedure:
-
Culture cells (e.g., HCT116) to 80-90% confluency.
-
Treat cells with desired concentrations of this compound or control for the specified time (e.g., 2 hours).
-
Lyse cells on ice with lysis buffer.
-
Clarify lysates by centrifugation.
-
Pre-clear lysates with protein A/G beads.
-
Incubate lysates with anti-MEK1 antibody overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for 1-2 hours at 4°C.
-
Wash the beads 3-5 times with wash buffer.
-
Elute the protein complexes from the beads using elution buffer.
-
Analyze the eluates by SDS-PAGE and Western blotting using antibodies against RAF isoforms, MEK, and downstream signaling proteins like phospho-ERK.
References
- 1. AlphaLISA Assay General Protocol [bio-protocol.org]
- 2. The Pan-RAF–MEK Nondegrading Molecular Glue this compound Is a Potent and Brain-Penetrant Inhibitor of the RAS–MAPK Pathway with Activity across Diverse RAS- and RAF-Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. med.emory.edu [med.emory.edu]
- 5. Leveraging Surface Plasmon Resonance For Characterizing Ternary Complexes [bioprocessonline.com]
- 6. nestedtx.com [nestedtx.com]
- 7. researchgate.net [researchgate.net]
- 8. nestedtx.com [nestedtx.com]
- 9. cancer-research-network.com [cancer-research-network.com]
Preclinical Profile of NST-628: A Pan-RAF/MEK Molecular Glue for RAS/MAPK-Driven Cancers
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
NST-628 is an investigational, orally bioavailable, and fully brain-penetrant small molecule that acts as a pan-RAF/MEK non-degrading molecular glue.[1][2] It represents a novel mechanistic class of inhibitors targeting the RAS/MAPK signaling pathway, a critical oncogenic driver in a significant portion of human cancers.[2][3] Preclinical data demonstrate that this compound potently and durably inhibits the RAF-MEK signaling complex, leading to broad and robust anti-tumor activity across a range of cancer models with diverse RAS and RAF mutations, including those for which there are currently no approved targeted therapies.[1][4] Its unique mechanism of action, which involves stabilizing the inactive RAF-MEK complex, prevents the paradoxical pathway reactivation often observed with other MAPK inhibitors.[3][5] Furthermore, its ability to effectively cross the blood-brain barrier suggests a promising therapeutic potential for primary and metastatic brain cancers.[1][6][7]
Mechanism of Action
This compound functions as a molecular glue that targets the interface between RAF and MEK proteins, key kinases in the RAS/MAPK signaling cascade.[3][4] Unlike traditional RAF and MEK inhibitors, this compound does not simply block the active site of these enzymes. Instead, it binds to an allosteric pocket on MEK, stabilizing the inactive conformation of the RAF-MEK complex.[3][5] This action has several key consequences:
-
Inhibition of MEK Phosphorylation: By locking the RAF-MEK complex in an inactive state, this compound prevents RAF from phosphorylating and activating MEK.[2][3]
-
Pan-RAF Inhibition: The compound engages all isoforms of RAF (ARAF, BRAF, and CRAF) complexed with MEK.[4][5]
-
Prevention of RAF Heterodimerization: A key feature of this compound is its ability to prevent the formation of BRAF-CRAF heterodimers, a common mechanism of resistance to BRAF inhibitors.[2][8][9]
-
Durable Pathway Inhibition: This unique mechanism leads to a deep and sustained inhibition of the downstream signaling pathway, including ERK and RSK phosphorylation.[3][10]
The following diagram illustrates the mechanism of action of this compound within the RAS/MAPK signaling pathway.
Caption: Mechanism of this compound in the RAS-MAPK pathway.
Preclinical Efficacy
The anti-tumor activity of this compound has been evaluated in a broad range of in vitro and in vivo cancer models, demonstrating significant efficacy in tumors harboring various RAS and RAF mutations.
In Vitro Anti-proliferative Activity
This compound has shown potent anti-proliferative effects in an unbiased screen of 553 cancer cell lines.[4] It demonstrated greater potency than other RAF and MEK inhibitors in cell lines with BRAF Class II and III mutations.[4][11] For instance, in a panel of BRAF class II and III mutant models, this compound was more potent than the type II RAF inhibitors naporafenib and exarafenib, the BRAF dimer breaker plixorafenib, and the RAF-MEK dual inhibitor avutometinib.[4][11]
| Cell Line | Mutation | This compound Potency vs. Comparators |
| BRAF Class II/III Mutant Panel | Various | More potent than naporafenib, exarafenib, plixorafenib, and avutometinib[4][11] |
| HCT116 | KRAS G13D | Superior potency and magnitude of MEK phosphorylation inhibition[3] |
| IPC-298 | NRAS Q61L | N/A |
| SK-MEL-2 | NRAS Q61R | N/A |
| MeWo | NF1 Q1336* | N/A |
In Vivo Anti-tumor Activity
This compound has demonstrated robust anti-tumor efficacy in various xenograft and patient-derived xenograft (PDX) models.
| Model | Mutation | Dosing Regimen | Tumor Growth Inhibition (TGI) / Response | Reference |
| HCT116 Xenograft | KRAS G13D | 3-5 mg/kg QD | Tumor regressions (53%) | [10] |
| IPC-298 Xenograft | NRAS Q61L | 3-5 mg/kg QD | Tumor regressions (38%) | [10] |
| SK-MEL-2-luc Intracranial Xenograft | NRAS Q61R | 3 mg/kg QD | Tumor regressions (50%) | [7] |
| MeWo-luc Intracranial Xenograft | NF1 Q1336* | 1, 3 mg/kg QD | Tumor regressions | [7] |
| NCI-H23 Xenograft | KRAS G12C | 2 mg/kg QD for 26 days | Decelerated tumor growth | [9][12] |
| PDX Models | NF1, KRAS G12D/R, BRAF Class II/III, NRAS Q61x | 3 mg/kg QD | Broad anti-tumor responses | [10] |
Pharmacokinetics and Brain Penetrance
This compound exhibits favorable pharmacokinetic properties, including a predicted human half-life of 10-12 hours, which is amenable to once-daily dosing.[1][13] A key differentiating feature of this compound is its high central nervous system (CNS) permeability.[1][7]
| Parameter | Value | Species | Reference |
| Predicted Human Half-life | 10-12 hours | Human | [1][13] |
| Brain-to-Plasma Unbound Concentration Ratio (Kp,uu) | >1 | Mouse | [7] |
| CNS Permeability | Full intrinsic CNS permeability | Mouse | [1][14] |
The superior brain penetrance of this compound compared to other MEK inhibitors like trametinib (B1684009) (Kp,uu of 0.11) and avutometinib (Kp,uu of 0.18) highlights its potential for treating primary and metastatic brain tumors.[7]
Toxicology and Tolerability
Preclinical studies have indicated that this compound is well-tolerated at efficacious doses.[4] In xenograft studies, animals treated with this compound showed weight gain comparable to vehicle-treated animals, with no evidence of skin keratinization observed at doses up to 5 mg/kg daily.[11] In contrast, other MEK inhibitors like trametinib and avutometinib were not well-tolerated at a 1 mg/kg dose, leading to significant weight loss.[11] Good Laboratory Practice (GLP) toxicology studies have demonstrated significantly improved exposure margins for this compound compared to other MEK inhibitors in non-clinical species.[1][15]
Experimental Protocols
Xenograft Studies
A general workflow for the in vivo xenograft studies cited is as follows:
Caption: Generalized workflow for in vivo xenograft studies.
Detailed Protocol for HCT116 Xenograft Study: [4]
-
Animal Model: 6- to 8-week-old female BALB/c nude mice.
-
Cell Inoculation: 5 x 10^6 HCT116 cells were inoculated subcutaneously in the flank.
-
Treatment Initiation: Treatment was initiated when tumor size reached approximately 125 mm³.
-
Drug Administration: this compound (3, 5 mg/kg qd, 1.5 mg/kg b.i.d.), trametinib (0.3, 1 mg/kg qd), or avutometinib (0.3, 1 mg/kg qd) were administered by oral gavage.
Immunoprecipitation Assays
Objective: To assess the effect of this compound on RAF-MEK complex formation and RAF heterodimerization.[3][4]
General Protocol:
-
Cell Treatment: Cancer cell lines (e.g., NCI-H1666, HCT116) were treated with this compound or comparator inhibitors for a specified time (e.g., 2 hours).[3][4]
-
Cell Lysis: Cells were lysed to extract proteins.
-
Immunoprecipitation: An antibody targeting a specific protein (e.g., BRAF or MEK1) was used to pull down that protein and any associated proteins from the lysate.[3][4]
-
Western Blot Analysis: The immunoprecipitated proteins were separated by SDS-PAGE and transferred to a membrane. The membrane was then probed with antibodies against various proteins of interest (e.g., ARAF, BRAF, CRAF, MEK1, phospho-ERK) to detect their presence and abundance in the complex.[3][4]
Conclusion and Future Directions
The preclinical data for this compound strongly support its potential as a best-in-class inhibitor of the RAS/MAPK pathway.[1] Its novel mechanism of action as a pan-RAF/MEK molecular glue, broad efficacy in diverse cancer models, excellent brain penetrance, and favorable tolerability profile distinguish it from existing therapies.[1][4][7][11] These promising preclinical findings have led to the initiation of a Phase 1 clinical trial (NCT06326411) to evaluate the safety, pharmacokinetics, and preliminary efficacy of this compound in patients with advanced solid tumors harboring RAS-MAPK pathway alterations.[16][17][18] Future investigations will likely focus on identifying predictive biomarkers of response and exploring combination strategies with other targeted agents, such as KRAS inhibitors, to further enhance its anti-tumor activity and overcome potential resistance mechanisms.[1][4]
References
- 1. Nested Therapeutics Announces Oral Presentation of Preclinical Data for this compound, a Novel, Fully Brain-Penetrant, Pan-RAF/MEK Molecular Glue, at the 2024 AACR Annual Meeting - BioSpace [biospace.com]
- 2. The Pan-RAF-MEK Nondegrading Molecular Glue this compound Is a Potent and Brain-Penetrant Inhibitor of the RAS-MAPK Pathway with Activity across Diverse RAS- and RAF-Driven Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nestedtx.com [nestedtx.com]
- 4. The Pan-RAF–MEK Nondegrading Molecular Glue this compound Is a Potent and Brain-Penetrant Inhibitor of the RAS–MAPK Pathway with Activity across Diverse RAS- and RAF-Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. nestedtx.com [nestedtx.com]
- 7. nestedtx.com [nestedtx.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. cancer-research-network.com [cancer-research-network.com]
- 13. firstwordpharma.com [firstwordpharma.com]
- 14. Nested Therapeutics Announces Oral Presentation of Preclinical Data for this compound, a Novel, Fully Brain-Penetrant, Pan-RAF/MEK Molecular Glue, at the 2024 AACR Annual Meeting [prnewswire.com]
- 15. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 16. targetedonc.com [targetedonc.com]
- 17. UCSF Cancer, General Trial → this compound Oral Tablets in Subjects With Solid Tumors [clinicaltrials.ucsf.edu]
- 18. A Phase 1, open label single-arm two-part study to investigate safety, pharmacokinetics, and preliminary efficacy of pan-RAF/MEK glue this compound oral tablets in subjects with solid tumors harboring genetic alterations in the MAPK pathway and with other solid tumors [mdanderson.org]
Methodological & Application
Application Notes and Protocols for the Use of NST-628 in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
NST-628 is a potent, orally bioavailable, and brain-penetrant pan-RAF–MEK molecular glue.[1][2][3] It stabilizes an inactive conformation of the RAF-MEK complex, leading to profound and durable inhibition of the RAS-MAPK signaling pathway.[4][5] This unique mechanism of action allows this compound to overcome the limitations of traditional RAF and MEK inhibitors, which are often subject to resistance mechanisms such as feedback reactivation.[1][5] Preclinical studies have demonstrated significant anti-tumor activity of this compound in a variety of xenograft models, including those with KRAS, NRAS, and BRAF mutations, making it a promising therapeutic agent for a broad range of cancers.[1][6] These application notes provide detailed protocols for the use of this compound in common subcutaneous and intracranial xenograft models.
Mechanism of Action: The RAS-RAF-MEK-ERK Signaling Pathway
The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway, often through mutations in RAS or RAF genes, is a common driver of tumorigenesis.[1] this compound acts as a molecular glue, binding to and stabilizing the inactive complex of RAF and MEK proteins.[5] This prevents the phosphorylation and activation of MEK by RAF, thereby blocking downstream signaling to ERK and inhibiting tumor cell growth.[1][5]
Data Presentation: Summary of Preclinical Efficacy in Xenograft Models
The following tables summarize the in vivo efficacy of this compound in various cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models.
Table 1: Efficacy of this compound in Subcutaneous Xenograft Models
| Cell Line | Cancer Type | Mutation | Mouse Strain | Dose and Schedule | Tumor Growth Inhibition (TGI) / Regression | Reference |
| HCT116 | Colorectal | KRAS G13D | BALB/c nude | 3-5 mg/kg, qd | 53% Regression | [5][6] |
| IPC-298 | Melanoma | NRAS Q61L | N/A | 3-5 mg/kg, qd | 38% Regression | [6] |
| Various | Lung, Pancreatic, Melanoma, Ovarian, Breast, Cholangiocarcinoma | NRAS, KRAS, BRAF Class II/III | PDX | 3 mg/kg, qd | Disease Control Rate: 87% | [5] |
Table 2: Efficacy of this compound in Orthotopic Intracranial Xenograft Models
| Cell Line | Cancer Type | Mutation | Mouse Strain | Dose and Schedule | Outcome | Reference |
| SK-MEL-2-luc | Melanoma | NRAS Q61R | NOD SCID | 3 mg/kg, qd & 1.5 mg/kg, b.i.d. | Tumor Regression | [7] |
| MeWo-luc | Melanoma | NF1 Q1336* | NOD SCID | 0.3, 1, 3 mg/kg, qd | Tumor Stasis (0.3 mg/kg), Regression (1, 3 mg/kg) | [5] |
Experimental Protocols
The following are detailed protocols for establishing and utilizing subcutaneous and intracranial xenograft models to evaluate the efficacy of this compound.
Experimental Workflow Overview
References
- 1. biospace.com [biospace.com]
- 2. altogenlabs.com [altogenlabs.com]
- 3. MeWo Xenograft Model - Altogen Labs [altogenlabs.com]
- 4. HCT116 Xenograft Model - Altogen Labs [altogenlabs.com]
- 5. The Pan-RAF–MEK Nondegrading Molecular Glue this compound Is a Potent and Brain-Penetrant Inhibitor of the RAS–MAPK Pathway with Activity across Diverse RAS- and RAF-Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nestedtx.com [nestedtx.com]
- 7. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for NST-628 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
NST-628 is a potent, orally bioavailable, and brain-penetrant pan-RAF–MEK molecular glue that effectively inhibits the RAS-MAPK signaling pathway.[1][2][3][4] Alterations in this pathway are a driving force in a significant percentage of human cancers.[5][6] this compound functions by stabilizing an inactive complex of RAF and MEK, thereby preventing the phosphorylation and subsequent activation of MEK by RAF.[1][5][6] This unique mechanism of action overcomes limitations of previous generations of RAF and MEK inhibitors, leading to deep and durable inhibition of the pathway.[1][3] Preclinical studies have demonstrated its efficacy across a broad range of cancer models with various RAS and RAF mutations, including KRAS, NRAS, and BRAF class II/III mutations.[1][2][5] These application notes provide a comprehensive guide for the utilization of this compound in in vitro cell culture experiments, including recommended dosage, experimental protocols, and data interpretation.
Mechanism of Action: The RAS-RAF-MEK-ERK Signaling Pathway
The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, survival, and migration.[7][8] In cancer, mutations in genes such as RAS and BRAF lead to constitutive activation of this pathway, promoting uncontrolled cell growth. This compound targets the crucial RAF-MEK interaction within this cascade.
Caption: Mechanism of this compound in the RAS-RAF-MEK-ERK signaling pathway.
Quantitative Data Summary
The effective concentration of this compound can vary depending on the cell line, mutation status, and the specific assay being performed. The following tables summarize key quantitative data from preclinical studies.
Table 1: Effective Concentrations of this compound in Various Cell Culture Assays
| Assay Type | Cell Lines | Concentration Range | Treatment Duration | Observed Effect | Citation |
| Apoptosis Induction | IPC-298 (NRAS mutant), SK-MEL-2 (NRAS mutant), MeWo (NF1 mutant), HCT116 (KRAS mutant) | 4 - 100 nM | 48 hours | Dose-dependent increase in early and late apoptotic cells. 100 nM induced the highest level of apoptosis. | [1][2][9] |
| Antiproliferation | BRAF class II/III mutant cell models | 100 nM | 2 hours | Higher antiproliferative activity compared to other RAF and MEK inhibitors. | [2] |
| Pathway Inhibition | HCT116 (KRAS mutant) | 4 - 100 nM | 2 hours | Dose-dependent increase in the interaction between MEK1 and ARAF, BRAF, and CRAF, with concomitant inhibition of pMEK and pERK. | [1][10] |
| Kinase Activity Screen | 97 human kinases | 1 µM | Not Applicable | Highly selective for MEK1 (0% of control) and MEK2 (0.05% of control). | [1][10] |
Table 2: GI50 Values for this compound in Cancer Cell Lines
| Cell Line Mutation | Average GI50 | Citation |
| NRAS Q61 mutations | 150 nM | [5][11] |
Experimental Protocols
Below are detailed protocols for common cell culture experiments involving this compound.
Protocol 1: Cell Viability/Antiproliferation Assay (e.g., using CellTiter-Glo®)
This protocol is designed to determine the effect of this compound on cell viability and to calculate the GI50 (concentration that causes 50% growth inhibition).
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well clear bottom, white-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in complete medium. A common starting range is 1 µM down to low nM concentrations.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C, 5% CO2.[10]
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells.
-
Plot the normalized viability against the log of the this compound concentration and fit a dose-response curve to determine the GI50 value.
-
Protocol 2: Western Blot Analysis of MAPK Pathway Inhibition
This protocol is used to assess the phosphorylation status of key proteins in the RAS-RAF-MEK-ERK pathway, such as MEK and ERK, following treatment with this compound.
Materials:
-
Cancer cell lines of interest
-
6-well plates
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-MEK, anti-total-MEK, anti-phospho-ERK, anti-total-ERK, anti-Vinculin or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and incubate on ice for 10 minutes.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
-
Western Blotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Experimental Workflow
The following diagram illustrates a general workflow for conducting in vitro experiments with this compound.
Caption: General experimental workflow for in vitro studies with this compound.
Conclusion
This compound is a promising therapeutic agent with a distinct mechanism of action that offers a new strategy for targeting cancers with dysregulated RAS-MAPK signaling. The provided application notes and protocols offer a starting point for researchers to design and execute robust in vitro experiments to further elucidate the biological effects of this compound and explore its therapeutic potential. Careful consideration of cell line genetics, appropriate dosing, and relevant endpoints will be crucial for generating meaningful and reproducible data.
References
- 1. The Pan-RAF–MEK Nondegrading Molecular Glue this compound Is a Potent and Brain-Penetrant Inhibitor of the RAS–MAPK Pathway with Activity across Diverse RAS- and RAF-Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Pan-RAF-MEK Nondegrading Molecular Glue this compound Is a Potent and Brain-Penetrant Inhibitor of the RAS-MAPK Pathway with Activity across Diverse RAS- and RAF-Driven Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drughunter.com [drughunter.com]
- 5. nestedtx.com [nestedtx.com]
- 6. nestedtx.com [nestedtx.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound | Molecular Glues | 3002056-30-3 | Invivochem [invivochem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Studying KRAS Mutant Cancers with NST-628
For Researchers, Scientists, and Drug Development Professionals
Introduction
NST-628 is a novel, orally bioavailable, and brain-penetrant pan-RAF–MEK molecular glue designed to overcome the limitations of previous generations of MAPK pathway inhibitors.[1][2][3][4] Alterations in the RAS-MAPK signaling cascade are prevalent in many solid tumors, with KRAS mutations being among the most frequent oncogenic drivers.[5] this compound offers a unique mechanism of action by stabilizing an inactive conformation of the RAF-MEK complex, leading to potent and durable inhibition of the pathway.[5][6][7] This document provides detailed application notes and experimental protocols for researchers studying the effects of this compound on KRAS mutant cancers.
Mechanism of Action
This compound functions as a non-degrading molecular glue that engages both inactive and active conformations of pan-RAF–MEK complexes.[1][2] It enhances the affinity between RAF (A/B/CRAF) and MEK1/2, locking the complex in an inactive state and preventing the phosphorylation and activation of MEK by RAF.[2][6][7] A key differentiator of this compound is its ability to inhibit RAF heterodimerization, a common resistance mechanism to other RAF inhibitors.[2][8] This leads to a profound and sustained suppression of downstream signaling through ERK and RSK.[9]
Signaling Pathway Diagram
Caption: Mechanism of action of this compound in KRAS mutant cancers.
Quantitative Data Summary
This compound has demonstrated potent anti-proliferative and tumor growth inhibitory effects across a range of KRAS mutant cancer models.
In Vitro Activity of this compound
| Cell Line | KRAS Mutation | Assay Type | IC50 / GI50 (nM) | Notes |
| HCT116 | G13D | Phospho-MEK Inhibition | 0.3 | Measures direct target engagement.[10] |
| HCT116 | G13D | Cell Proliferation (CellTiter-Glo) | 20 | Measures overall effect on cell viability.[10] |
| Multiple Lines | G12C, G12D, G12V, G12R, Q61H | Cell Proliferation | Broadly efficacious | Demonstrates activity against various KRAS mutations.[7][11] |
In Vivo Efficacy of this compound
| Cancer Model | KRAS Mutation | Treatment | Tumor Growth Inhibition / Regression |
| HCT116 Colorectal Xenograft | G13D | 3-5 mg/kg, once daily (QD), oral | 53% tumor regression.[7][11] |
| NCI-H23 Lung Adenocarcinoma Xenograft | G12C | 2 mg/kg, QD, oral | Slows tumor growth.[8] |
| Pancreatic Cancer CDX | G12D | Monotherapy | Active across multiple models.[5] |
| Pancreatic Cancer CDX | G12D | Combination with RMC-9805 | Deep tumor regressions.[5] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound in KRAS mutant cancer models.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability and proliferation of KRAS mutant cancer cell lines.
Materials:
-
KRAS mutant cancer cell lines (e.g., HCT116, NCI-H23)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium. A typical concentration range to test would be 0.1 nM to 10 µM. Include a vehicle control (DMSO).
-
Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound.
-
Incubate for 72 hours at 37°C.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly by pipetting to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from a blank well (medium only).
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the viability data against the log of the this compound concentration and determine the GI50/IC50 value using non-linear regression analysis.
-
Western Blot Analysis of MAPK Pathway Signaling
This protocol is for assessing the effect of this compound on the phosphorylation of key proteins in the MAPK pathway.
Materials:
-
KRAS mutant cancer cells
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-MEK, anti-MEK, anti-phospho-ERK, anti-ERK, anti-vinculin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for a specified time (e.g., 2, 4, 8, 24 hours).[2]
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples with Laemmli sample buffer.
-
Boil the samples for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
In Vivo Xenograft Tumor Model
This protocol outlines the establishment of a subcutaneous xenograft model to evaluate the anti-tumor efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
KRAS mutant cancer cell line (e.g., HCT116)
-
Matrigel (optional)
-
This compound formulation for oral gavage
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation:
-
Harvest cancer cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel.
-
Inject approximately 5 x 10^6 cells subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Monitoring and Data Collection:
-
Measure tumor volume with calipers 2-3 times per week. (Tumor Volume = 0.5 x Length x Width²)
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by western blot or immunohistochemistry).
-
-
Data Analysis:
-
Plot the mean tumor volume for each group over time.
-
Calculate the tumor growth inhibition (TGI) or percentage of regression for the treatment groups compared to the control group.
-
Experimental Workflow Diagram
Caption: A typical experimental workflow for evaluating this compound.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. The Pan-RAF–MEK Nondegrading Molecular Glue this compound Is a Potent and Brain-Penetrant Inhibitor of the RAS–MAPK Pathway with Activity across Diverse RAS- and RAF-Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Pan-RAF-MEK Nondegrading Molecular Glue this compound Is a Potent and Brain-Penetrant Inhibitor of the RAS-MAPK Pathway with Activity across Diverse RAS- and RAF-Driven Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drughunter.com [drughunter.com]
- 5. nestedtx.com [nestedtx.com]
- 6. Facebook [cancer.gov]
- 7. nestedtx.com [nestedtx.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. nestedtx.com [nestedtx.com]
- 10. nestedtx.com [nestedtx.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Evaluation of NST-628 in Patient-Derived Organoid Cultures
Audience: Researchers, scientists, and drug development professionals.
Introduction
NST-628 is a potent, brain-penetrant, non-degrading pan-RAF–MEK molecular glue that induces deep and durable inhibition of the RAS-MAPK signaling pathway.[1][2][3] Alterations in this pathway are implicated in a significant portion of human cancers.[4] this compound stabilizes all RAF-MEK complexes in an inactive conformation, preventing the phosphorylation and activation of MEK by RAF.[1][4] This unique mechanism of action overcomes limitations of traditional RAS-MAPK inhibitors by preventing RAF heterodimerization and subsequent paradoxical pathway reactivation.[1][4] Preclinical studies have demonstrated the broad efficacy of this compound across various RAS- and RAF-driven cancer models, including those with KRAS, NRAS, and BRAF Class II/III mutations.[1][5][6]
Patient-derived organoids (PDOs) have emerged as a pivotal preclinical model, closely recapitulating the biology and therapeutic responses of the original tumor.[7] This document provides detailed protocols for evaluating the efficacy of this compound in PDO cultures, enabling researchers to assess its therapeutic potential in a patient-relevant context.
Data Presentation
The following tables summarize the in vitro efficacy of this compound across a panel of cancer cell lines with various RAS/RAF mutations. This data, derived from cell line screens, provides a strong rationale for assessing this compound in corresponding PDO models.
Table 1: In Vitro Cell Proliferation (GI₅₀) of this compound in a Panel of 553 Cancer Cell Lines. [1]
| Genetic Alteration | Number of Models | Sensitivity Rate (GI₅₀ ≤ 100 nmol/L) |
| NRAS-mutant | - | 66% |
| KRAS-mutant | - | 56% |
| BRAF-mutant | - | 47% |
| HRAS-mutant | - | 38% |
| NF1-mutant | - | 24% |
| RAS/RAF wild-type | - | 23% |
Table 2: Anti-Tumor Activity of this compound in Patient-Derived Xenograft (PDX) Models. [5]
| Cancer Type | Genetic Mutation | Response to this compound (3 mg/kg QD) |
| Melanoma | NRAS Q61x | Anti-tumor response observed |
| Lung Adenocarcinoma | KRAS G12D/R, BRAF Class II/III | Anti-tumor response observed |
| Pancreatic Cancer | KRAS G12D/R | Anti-tumor response observed |
| Glioma | - | Anti-tumor response observed |
| Ovarian Cancer | - | Anti-tumor response observed |
Signaling Pathway and Experimental Workflow
Caption: Mechanism of action of this compound in the RAS-MAPK pathway.
Caption: Workflow for patient-derived organoid (PDO) drug screening.
Experimental Protocols
Protocol 1: Establishment of Patient-Derived Organoid (PDO) Cultures
This protocol is adapted from established methods for generating PDOs from tumor tissues.[7][8][9]
Materials:
-
Patient tumor tissue (fresh biopsy or surgical resection)
-
Tissue Collection Medium (e.g., Advanced DMEM/F12 with Primocin, Gentamicin)
-
Wash Buffer (e.g., PBS with 1% BSA)
-
Digestion Buffer (e.g., Collagenase/Dispase or commercial kits)
-
Extracellular Matrix (e.g., Matrigel®)
-
Organoid Growth Medium (specific to the tumor type, often containing factors like EGF, Noggin, R-spondin, etc.)
-
15 mL and 50 mL conical tubes
-
Cell strainers (40-100 µm)
-
24-well or 48-well tissue culture plates
Procedure:
-
Tissue Collection and Transport: Collect fresh tumor tissue in a sterile container with ice-cold Tissue Collection Medium. Process the tissue as soon as possible, ideally within 2-4 hours of collection.
-
Tissue Processing: a. In a sterile biosafety cabinet, wash the tissue sample 2-3 times with Wash Buffer to remove any contaminants. b. Mince the tissue into small fragments (~1-2 mm³) using sterile scalpels.
-
Enzymatic Digestion: a. Transfer the minced tissue to a 15 mL conical tube containing pre-warmed Digestion Buffer. b. Incubate at 37°C for 30-60 minutes with gentle agitation, or as recommended by the enzyme manufacturer. c. Neutralize the digestion by adding an equal volume of Wash Buffer.
-
Cell Isolation: a. Pass the digested cell suspension through a 70 µm cell strainer into a fresh 50 mL conical tube to remove undigested tissue. b. Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C. c. Discard the supernatant and resuspend the cell pellet in a small volume of cold Organoid Growth Medium.
-
Organoid Seeding: a. Perform a cell count using a hemocytometer or automated cell counter. b. Mix the cell suspension with the appropriate volume of liquid Extracellular Matrix on ice. A typical ratio is 30-50% matrix to 50-70% cell suspension. c. Dispense 20-50 µL droplets of the cell-matrix mixture into the center of pre-warmed multi-well plate wells. d. Invert the plate and incubate at 37°C for 15-20 minutes to solidify the matrix. e. Gently add 250-500 µL of pre-warmed Organoid Growth Medium to each well.
-
Organoid Culture and Maintenance: a. Culture the organoids at 37°C in a humidified incubator with 5% CO₂. b. Refresh the Organoid Growth Medium every 2-3 days. c. Monitor organoid formation and growth using a brightfield microscope. Organoids should become visible within 3-10 days. d. Passage the organoids every 1-3 weeks, depending on their growth rate.
Protocol 2: High-Throughput Drug Screening of this compound in PDOs
This protocol details the screening of this compound in established PDO cultures.[8][10][11]
Materials:
-
Established PDO cultures
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Organoid Growth Medium
-
Extracellular Matrix (e.g., Matrigel®)
-
Recovery solution (e.g., Cell Recovery Solution)
-
384-well clear-bottom, black-walled plates
-
Cell viability reagent (e.g., CellTiter-Glo® 3D)
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Organoid Dissociation: a. Harvest mature organoids from culture plates. b. Remove the Extracellular Matrix by incubating with a recovery solution on ice. c. Break down the organoids into single cells or small fragments by gentle mechanical dissociation (pipetting) and/or a brief enzymatic digestion (e.g., with TrypLE).
-
Plating for Screening: a. Count the viable cells/fragments. b. Prepare a suspension of organoid fragments in a mixture of Organoid Growth Medium and Extracellular Matrix (e.g., 70% medium / 30% matrix). A typical seeding density is 100-500 cells/µL.[10] c. Using a multichannel pipette, dispense 20-40 µL of the organoid suspension into each well of a 384-well plate. Avoid the outer wells to minimize "edge effects".[10] d. Incubate the plate at 37°C for 1-2 hours to allow the matrix to solidify and organoids to form. e. Add 30-50 µL of Organoid Growth Medium to each well.
-
Drug Preparation and Treatment: a. Prepare a serial dilution of this compound in Organoid Growth Medium. A typical concentration range for initial screening might be 0.1 nM to 10 µM. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest drug concentration. b. After 24-48 hours of organoid formation in the 384-well plate, carefully remove the existing medium. c. Add the medium containing the different concentrations of this compound or vehicle control to the appropriate wells.
-
Incubation and Viability Assessment: a. Incubate the treated plates for 72-120 hours at 37°C. b. On the day of the assay, equilibrate the plate and the viability reagent (e.g., CellTiter-Glo® 3D) to room temperature.[11] c. Add a volume of viability reagent equal to the volume of medium in each well. d. Mix the contents by placing the plate on an orbital shaker for 5 minutes. e. Incubate at room temperature for 25-30 minutes to stabilize the luminescent signal.
-
Data Acquisition and Analysis: a. Measure the luminescence using a plate reader. b. Normalize the data to the vehicle-treated control wells (representing 100% viability). c. Plot the dose-response curves and calculate the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition) values using appropriate software (e.g., GraphPad Prism).
Conclusion
The provided application notes and protocols offer a comprehensive framework for investigating the therapeutic efficacy of this compound in patient-derived organoid models. By leveraging these advanced preclinical systems, researchers can gain valuable insights into the activity of this compound across a spectrum of patient-specific tumor subtypes, characterized by diverse RAS-MAPK pathway alterations. This approach has the potential to accelerate the clinical development of this compound and inform patient selection strategies for future clinical trials.
References
- 1. The Pan-RAF–MEK Nondegrading Molecular Glue this compound Is a Potent and Brain-Penetrant Inhibitor of the RAS–MAPK Pathway with Activity across Diverse RAS- and RAF-Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Pan-RAF-MEK Nondegrading Molecular Glue this compound Is a Potent and Brain-Penetrant Inhibitor of the RAS-MAPK Pathway with Activity across Diverse RAS- and RAF-Driven Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drughunter.com [drughunter.com]
- 4. nestedtx.com [nestedtx.com]
- 5. researchgate.net [researchgate.net]
- 6. nestedtx.com [nestedtx.com]
- 7. communities.springernature.com [communities.springernature.com]
- 8. Protocol for generation of and high-throughput drug testing with patient-derived colorectal cancer organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol for generation and utilization of patient-derived organoids from multimodal specimen - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for drug screening of patient-derived tumor organoids using high-content fluorescent imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. stemcell.com [stemcell.com]
Troubleshooting & Optimization
NST-628 solubility and stability issues
Welcome to the technical support center for NST-628. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the solubility and stability of this pan-RAF–MEK molecular glue.
Frequently Asked Questions (FAQs) & Troubleshooting
1. What is the recommended solvent for dissolving this compound for in vitro experiments?
For in vitro assays, it is recommended to dissolve this compound in 100% dimethyl sulfoxide (B87167) (DMSO).[1][2][3] To ensure complete dissolution, especially for higher concentrations, ultrasonic treatment may be necessary.[4]
2. I am observing precipitation of this compound after adding it to my cell culture medium. How can I prevent this?
Precipitation in aqueous media is a common issue for compounds dissolved in DMSO. To mitigate this:
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Prepare a high-concentration stock solution in 100% DMSO. This minimizes the volume of DMSO added to your aqueous solution.
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Ensure rapid mixing when adding the DMSO stock to your cell culture medium or buffer to avoid localized high concentrations that can lead to precipitation.
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Do not exceed the final recommended DMSO concentration in your experimental setup, as this can be toxic to cells and affect compound solubility.
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Consider using a formulation with co-solvents if precipitation persists, though this is more common for in vivo studies. A suggested formulation includes PEG300 and Tween-80.[5][6]
3. What are the proper storage conditions for this compound?
Proper storage is crucial for maintaining the stability and activity of this compound.
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Powder: Store the solid powder form of this compound at -20°C for up to 3 years or at 4°C for up to 2 years.[5] It should also be protected from light.[1][3]
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Stock Solutions: Aliquot your DMSO stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[5] Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[4][5][7]
4. How many freeze-thaw cycles can a stock solution of this compound tolerate?
To ensure the integrity of the compound, it is strongly recommended to avoid repeated freeze-thaw cycles.[5] Prepare single-use aliquots of your stock solution to maintain its stability and efficacy.
5. Is this compound sensitive to light?
Yes, this compound in its powder form should be protected from light.[1][3] While specific data on the photosensitivity of this compound in solution is not detailed, it is good laboratory practice to protect solutions of photosensitive compounds from light by using amber vials or covering containers with aluminum foil.
Quantitative Data Summary
The following tables summarize the solubility and storage information for this compound.
Table 1: Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | ≥ 100 mg/mL (204.73 mM)[4][5] | Ultrasonic treatment may be needed.[4] |
| DMSO | 98 mg/mL (200.62 mM)[8] | Use fresh, non-moisture-absorbing DMSO.[8] |
| DMSO | 80 mg/mL (163.78 mM)[6] | Sonication is recommended.[6] |
| In vivo Formulation 1 | ≥ 5 mg/mL (10.24 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[4] |
| In vivo Formulation 2 | 3.3 mg/mL (6.76 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[6] |
| Water | Insoluble | |
| Ethanol | Insoluble |
Table 2: Storage Conditions and Stability
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years[5][6] |
| Powder | 4°C | 2 years[5] |
| In Solvent (DMSO) | -80°C | 6 months[4][5][7] |
| In Solvent (DMSO) | -20°C | 1 month[4][5][7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
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Allow the this compound powder to equilibrate to room temperature before opening the vial.
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Add the appropriate volume of 100% DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
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Vortex the solution thoroughly to dissolve the compound. If necessary, use an ultrasonic bath to aid dissolution.[4]
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Once fully dissolved, aliquot the stock solution into single-use, light-protected tubes.
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Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[4][5][7]
Protocol 2: Preparation of this compound for In Vivo Oral Administration
This protocol is a general guideline based on published formulations.[4][5][6][8] The specific formulation may need to be optimized for your experimental model.
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Prepare a stock solution of this compound in DMSO at a concentration that will be suitable for the final formulation (e.g., 25 mg/mL).
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In a sterile tube, add the required volume of the DMSO stock solution.
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Sequentially add the co-solvents. For example, for a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline:
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Add 4 volumes of PEG300 to the 1 volume of DMSO stock and mix well until the solution is clear.
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Add 0.5 volumes of Tween-80 to the mixture and mix well.
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Finally, add 4.5 volumes of saline and mix thoroughly to create a clear solution.[5]
-
-
The final solution should be prepared fresh for immediate use.[8]
Visualizations
Signaling Pathway of this compound
This compound is a pan-RAF–MEK molecular glue that inhibits the RAS-MAPK pathway.[1][7][9][10] It functions by stabilizing the inactive complex of RAF (ARAF, BRAF, and CRAF) and MEK, thereby preventing the phosphorylation and activation of MEK.[1][11][12] This leads to the inhibition of downstream signaling through ERK.[11]
Caption: Mechanism of action of this compound in the RAS-MAPK signaling pathway.
Experimental Workflow for In Vitro Cell-Based Assays
This workflow outlines the key steps for conducting an in vitro experiment with this compound, from preparation to data analysis.
Caption: General workflow for in vitro experiments using this compound.
Troubleshooting Logic for Solubility Issues
This diagram illustrates a logical approach to troubleshooting solubility problems with this compound in your experiments.
References
- 1. The Pan-RAF–MEK Nondegrading Molecular Glue this compound Is a Potent and Brain-Penetrant Inhibitor of the RAS–MAPK Pathway with Activity across Diverse RAS- and RAF-Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. This compound | Molecular Glues | 3002056-30-3 | Invivochem [invivochem.com]
- 6. This compound | pan-RAF-MEK molecular glue | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. drughunter.com [drughunter.com]
- 10. The Pan-RAF-MEK Nondegrading Molecular Glue this compound Is a Potent and Brain-Penetrant Inhibitor of the RAS-MAPK Pathway with Activity across Diverse RAS- and RAF-Driven Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nestedtx.com [nestedtx.com]
- 12. nestedtx.com [nestedtx.com]
Technical Support Center: Troubleshooting NST-628 Western Blot Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during Western blot analysis involving NST-628, a pan-RAF–MEK non-degrading molecular glue.
Frequently Asked Questions (FAQs)
Q1: I am not seeing any signal for my target protein after treating with this compound. What are the possible causes and solutions?
A lack of signal can be frustrating. Here are several potential reasons and corresponding troubleshooting steps:
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Ineffective this compound Treatment: Ensure that this compound was used at the optimal concentration and for a sufficient duration to induce the desired effect on the RAF-MEK complex. Refer to published literature for effective concentrations, which can range from nanomolar to low micromolar depending on the cell line and experimental goals.[1][2][3]
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Antibody Issues:
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The primary antibody may not be suitable for detecting the target protein in its complexed state with this compound. Verify the antibody's specificity.
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The antibody may have lost activity due to improper storage or handling.[4] It is recommended to use fresh antibody dilutions for each experiment.[5]
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Insufficient Protein Load: The abundance of the target protein might be too low in your samples.[5][6] Consider increasing the amount of protein loaded onto the gel.[7]
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Poor Transfer: Protein transfer from the gel to the membrane may have been inefficient. You can check transfer efficiency by staining the membrane with Ponceau S after transfer.[8]
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Inactive Detection Reagents: Ensure that your substrate and secondary antibody are not expired and have been stored correctly.
Q2: I am observing multiple non-specific bands in my Western blot after this compound treatment. How can I resolve this?
Non-specific bands can obscure the interpretation of your results. Consider the following:
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Antibody Concentration: High concentrations of primary or secondary antibodies can lead to non-specific binding.[9][10] Try optimizing the antibody dilutions.
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Insufficient Blocking: Inadequate blocking of the membrane can cause antibodies to bind non-specifically.[9] Block the membrane for at least 1 hour at room temperature or overnight at 4°C with a suitable blocking agent like 3-5% BSA or non-fat dry milk in TBST.[9]
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Sample Preparation: Protein degradation can lead to the appearance of lower molecular weight bands. Always prepare samples on ice and add protease inhibitors to your lysis buffer.[5][9]
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Washing Steps: Insufficient washing after antibody incubation can result in high background and non-specific bands.[9] Increase the number and duration of wash steps.
Q3: The bands for phospho-MEK and phospho-ERK are weaker or absent after this compound treatment. Is this expected?
Yes, this is the expected outcome. This compound is a pan-RAF–MEK molecular glue that stabilizes an inactive RAF-MEK complex, thereby preventing the phosphorylation and activation of MEK.[1][11][12] A decrease in phospho-MEK and downstream phospho-ERK levels is indicative of successful target engagement by this compound.[1][2]
Troubleshooting Guide: Quantitative Data Summary
For optimal and reproducible Western blot results with this compound, refer to the following recommended parameters. Note that these are starting points and may require further optimization for your specific experimental conditions.
| Parameter | Recommendation | Rationale |
| Protein Loading | 20-40 µg of total cell lysate per lane | Ensures sufficient target protein for detection while minimizing background from overloading.[9] |
| Primary Antibody Dilution | Titrate to determine optimal concentration (e.g., 1:1000 to 1:5000) | High antibody concentrations can lead to non-specific binding and high background.[9][10] |
| Secondary Antibody Dilution | Titrate to determine optimal concentration (e.g., 1:5000 to 1:20000) | Reduces non-specific background signal.[10] |
| Blocking Time | 1 hour at room temperature or overnight at 4°C | Sufficient blocking is crucial to prevent non-specific antibody binding to the membrane.[4] |
| Washing Steps | 3 x 5-10 minute washes with TBST after each antibody incubation | Thorough washing removes unbound antibodies and reduces background noise.[5] |
Experimental Protocols
Immunoprecipitation and Western Blot for this compound Treated Cells
This protocol is adapted from published studies using this compound.[1][13]
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Cell Lysis:
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After treating cells with this compound for the desired time, wash the cells with ice-cold PBS.
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Lyse the cells in IP lysis buffer supplemented with protease and phosphatase inhibitors.
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Centrifuge the lysates to pellet cell debris and collect the supernatant.
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Immunoprecipitation (Optional, for analyzing protein complexes):
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Incubate the cell lysate with an antibody specific for your protein of interest (e.g., MEK1 or BRAF) overnight at 4°C with gentle rotation.
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Add protein A/G agarose (B213101) beads and incubate for another 1-2 hours at 4°C.
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Wash the beads several times with lysis buffer.
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Elute the protein complexes by boiling in SDS-PAGE sample buffer.
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SDS-PAGE and Western Blot:
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Separate the protein samples on an SDS-polyacrylamide gel.
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Transfer the proteins to a PVDF or nitrocellulose membrane.
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Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
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Incubate the membrane with the primary antibody overnight at 4°C.
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Wash the membrane three times with TBST.
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Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane three times with TBST.
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Detect the signal using an enhanced chemiluminescence (ECL) substrate.
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Visualizing Experimental Workflows
General Western Blot Troubleshooting Workflow
Caption: A flowchart for troubleshooting common Western blot issues.
Signaling Pathway of this compound Action
Caption: The mechanism of action of this compound on the RAS-MAPK pathway.
References
- 1. The Pan-RAF–MEK Nondegrading Molecular Glue this compound Is a Potent and Brain-Penetrant Inhibitor of the RAS–MAPK Pathway with Activity across Diverse RAS- and RAF-Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nestedtx.com [nestedtx.com]
- 4. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 6. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 7. sinobiological.com [sinobiological.com]
- 8. Western blot troubleshooting guide! [jacksonimmuno.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The Pan-RAF-MEK Nondegrading Molecular Glue this compound Is a Potent and Brain-Penetrant Inhibitor of the RAS-MAPK Pathway with Activity across Diverse RAS- and RAF-Driven Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. aacrjournals.org [aacrjournals.org]
Technical Support Center: Refining NST-628 Treatment Protocols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NST-628, a pan-RAF–MEK non-degrading molecular glue.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent, brain-penetrant, non-degrading pan-RAF–MEK molecular glue.[1][2][3] It functions by stabilizing the interaction between RAF (all isoforms: ARAF, BRAF, CRAF) and MEK1/2, locking the complex in an inactive conformation.[4] This prevents the phosphorylation and activation of MEK by RAF, leading to a deep and durable inhibition of the downstream RAS-MAPK pathway, including ERK signaling.[2][5] A key feature of this compound is that it does not induce the formation of RAF heterodimers, a mechanism that differentiates it from some other RAF inhibitors and helps prevent paradoxical pathway reactivation.[1][6]
Q2: In which cancer cell lines is this compound expected to be most effective?
A2: this compound has demonstrated broad efficacy in cancer cell lines with alterations in the RAS-MAPK pathway.[5] It shows potent anti-proliferative effects in models with various mutations, including:
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NRAS mutations (e.g., Q61x, G12x), which are particularly sensitive.[5]
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KRAS mutations (e.g., G12C, G12D, G12V, G13D, Q61H).[5]
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NF1-mutant/deficient models .[5]
Examples of sensitive cell lines include HCT116 (KRAS G13D), IPC-298 (NRAS Q61L), SK-MEL-2 (NRAS Q61R), and MeWo (NF1 mutant).[1][6]
Q3: How should I prepare and store this compound for in vitro experiments?
A3: For in vitro assays, this compound should be dissolved in 100% DMSO to create a concentrated stock solution.[6] This stock solution should be aliquoted into single-use vials to minimize freeze-thaw cycles and stored at -20°C for long-term stability.[6] When preparing working dilutions for cell culture, ensure the final DMSO concentration is kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity to your cells.
Q4: What is a recommended starting concentration and treatment duration for in vitro cell-based assays?
A4: Based on preclinical studies, effective concentrations for this compound in cell-based assays typically range from the low nanomolar to 100 nM.
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For signaling studies (e.g., Western blot for p-ERK): A treatment duration of 2 hours with concentrations between 4 nM and 100 nM has been shown to be effective for observing RAF-MEK complex formation and inhibition of downstream signaling.[6]
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For cell viability/apoptosis assays: A longer incubation period of 48 to 72 hours is recommended.[1][6] A dose-response curve using concentrations from approximately 1 nM to 1000 nM would be appropriate to determine the GI50/IC50 in your specific cell line.
Q5: Can this compound be used in animal models? What is a suggested formulation and dosing regimen?
A5: Yes, this compound is orally bioavailable and has shown significant anti-tumor activity in various xenograft and patient-derived xenograft (PDX) models.[1][5]
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Formulation: A common vehicle for oral administration (p.o.) or intragastric (i.g.) gavage consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]
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Dosing: Efficacious dosing in mouse models has been reported in the range of 1.5 mg/kg to 5 mg/kg, administered once daily (qd) or twice daily (b.i.d.).[1][5] For example, doses of 3 mg/kg and 5 mg/kg once daily have resulted in tumor regression in colorectal and melanoma xenograft models.[5]
Troubleshooting Guides
Problem 1: Inconsistent or Weak Inhibition of p-MEK / p-ERK in Western Blot
| Possible Cause | Troubleshooting Solution |
| Suboptimal Drug Concentration or Treatment Time | Perform a dose-response (e.g., 1 nM to 1 µM) and a time-course (e.g., 30 min, 2h, 6h, 24h) experiment to determine the optimal conditions for your cell line. Inhibition of p-ERK can be rapid and transient in some models. |
| Compound Degradation | Ensure this compound stock solutions are stored properly at -20°C in single-use aliquots. Avoid multiple freeze-thaw cycles. Prepare fresh dilutions from a trusted stock for each experiment. |
| Cell Line Insensitivity or Resistance | Confirm the mutational status (e.g., NRAS, KRAS, BRAF) of your cell line. Cells lacking a dependency on the MAPK pathway will be less sensitive. Consider that acquired resistance can develop through activation of parallel signaling pathways (e.g., PI3K/AKT). |
| Poor Lysis/Blotting Technique | Ensure your lysis buffer contains fresh phosphatase and protease inhibitors to preserve protein phosphorylation. Load adequate protein (20-30 µg). Optimize primary and secondary antibody concentrations and ensure sufficient washing steps to minimize background. Use a positive control (e.g., cells treated with a growth factor like EGF) to confirm antibody function. |
Problem 2: Difficulty Detecting the this compound-Induced RAF-MEK Complex via Immunoprecipitation (IP)
| Possible Cause | Troubleshooting Solution |
| Inefficient Lysis | Use a lysis buffer specifically designed for IP (e.g., containing 1% Triton X-100 or 1% Nonidet P-40) to effectively solubilize protein complexes. Ensure lysis is performed on ice with fresh protease/phosphatase inhibitors. |
| Incorrect Antibody for IP | Use an antibody validated for immunoprecipitation. For example, when performing a MEK1 IP to observe co-precipitating RAF isoforms, a MEK1-specific antibody is crucial.[6] |
| Insufficient this compound Treatment | The formation of the ternary complex is dependent on this compound. Treat cells with an effective concentration (e.g., 100 nM) for an appropriate duration (e.g., 2 hours) prior to lysis to ensure the complex has formed.[6] |
| Complex Dissociation during Washes | Wash the IP beads with a gentle, non-denaturing wash buffer. Avoid harsh detergents or high salt concentrations that could disrupt the stabilized complex. Minimize the number of washes while ensuring background is sufficiently low. |
| Low Abundance of Target Proteins | Ensure you are starting with a sufficient number of cells (e.g., 10 x 10^6 cells per IP).[5] You may need to enrich for your target proteins if they are expressed at low levels. |
Problem 3: High Variability in Cell Viability Assay Results
| Possible Cause | Troubleshooting Solution |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding plates. Check for and eliminate cell clumping. Seed cells in the middle of the recommended density range and allow them to adhere and resume growth for 24 hours before adding the compound.[5] |
| "Edge Effects" in Multi-well Plates | Minimize evaporation from wells on the plate perimeter by not using the outer wells for experimental data. Fill these wells with sterile PBS or media instead. Ensure proper humidification in the incubator. |
| Compound Precipitation | This compound is hydrophobic. High concentrations may precipitate in aqueous culture media. Visually inspect wells under a microscope for any signs of precipitation. If observed, consider the solubility limits in your specific media. |
| Final DMSO Concentration Too High | Ensure the final concentration of DMSO in the media is consistent across all wells (including vehicle controls) and is below the toxic threshold for your cell line (typically ≤ 0.1%). |
Data Presentation
Table 1: In Vitro Activity of this compound in Selected Cell Lines
| Cell Line | Cancer Type | Relevant Mutation | Assay Type | Metric (nM) | Reference |
|---|---|---|---|---|---|
| HCT116 | Colorectal | KRAS G13D | Cell Viability (72h) | GI50: ~20 | [7] |
| IPC-298 | Melanoma | NRAS Q61L | Apoptosis (48h) | Induces apoptosis at 100 nM | [1] |
| SK-MEL-2 | Melanoma | NRAS Q61R | Apoptosis (48h) | Induces apoptosis at 100 nM | [1] |
| MeWo | Melanoma | NF1 mutant | Apoptosis (48h) | Induces apoptosis at 100 nM | [1] |
| Various | Various | NRAS-mutant | Cell Viability | GI50 (avg): 150 |[2] |
Table 2: In Vivo Dosing and Efficacy of this compound
| Animal Model | Cancer Type | Dosing Regimen | Efficacy Outcome | Reference |
|---|---|---|---|---|
| HCT116 Xenograft | Colorectal | 3-5 mg/kg, p.o., qd | 53% tumor regression | [5] |
| IPC-298 Xenograft | Melanoma | 3-5 mg/kg, p.o., qd | 38% tumor regression | [5] |
| NCI-H23 Xenograft | Lung Adenocarcinoma | 2 mg/kg, i.g., qd | Slows tumor growth | [1] |
| MeWo-luc Xenograft | Melanoma | 0.3-3 mg/kg, i.g., qd | Strong anti-tumor activity |[1] |
Experimental Protocols
Protocol 1: Western Blot for Phospho-ERK (p-ERK) Inhibition
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Cell Seeding: Plate cells (e.g., HCT116) in 6-well plates and allow them to adhere and reach 70-80% confluency.
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Compound Treatment: Treat cells with serial dilutions of this compound (e.g., 0, 4, 20, 100 nM) for 2 hours in a cell culture incubator.
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Cell Lysis:
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Wash cells twice with ice-cold PBS.
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Add 100-150 µL of ice-cold IP lysis buffer supplemented with fresh phosphatase and protease inhibitors to each well.
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Incubate on ice for 15 minutes.
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Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
Protein Quantification: Centrifuge lysates at 14,000 rpm for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
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Sample Preparation: Prepare samples by adding Laemmli buffer to equal amounts of protein (20-30 µg) and boiling for 5 minutes.
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SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
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Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
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Incubate the membrane with a primary antibody against p-ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C.
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Wash the membrane 3x for 10 minutes with TBST.
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Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane 3x for 10 minutes with TBST.
-
-
Detection: Add ECL substrate and capture the chemiluminescent signal using an imaging system.
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Loading Control: Strip the membrane and re-probe with an antibody for total ERK1/2 or a housekeeping protein (e.g., Vinculin) to ensure equal protein loading.[6]
Protocol 2: Immunoprecipitation of Endogenous MEK1-RAF Complex
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Cell Culture and Treatment: Seed 10 x 10^6 HCT116 cells in a 10-cm dish.[5] The next day, treat cells with this compound (e.g., 100 nM) or vehicle control for 2 hours.[5][6]
-
Cell Lysis: Collect cell lysates in IP lysis buffer (e.g., Thermo Fisher) supplemented with fresh protease and phosphatase inhibitors.[5]
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Pre-clearing: Centrifuge lysate to pellet debris. Add protein A/G beads to the supernatant and incubate for 1 hour at 4°C with rotation to reduce non-specific binding.
-
Immunoprecipitation:
-
Centrifuge to remove the pre-clearing beads.
-
Add the primary antibody for MEK1 to the supernatant and incubate overnight at 4°C with gentle rotation.
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Add fresh protein A/G beads and incubate for another 2-4 hours at 4°C.
-
-
Washing: Pellet the beads by gentle centrifugation. Wash the beads 3-4 times with cold IP lysis buffer.
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Elution: Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.
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Western Blot Analysis: Use the eluate for Western blot analysis. Probe separate blots for MEK1 (to confirm successful IP), ARAF, BRAF, CRAF, and p-ERK to assess the composition and activity of the immunoprecipitated complex.[6]
Mandatory Visualizations
Caption: Mechanism of action for this compound as a pan-RAF-MEK molecular glue.
References
- 1. This compound | Molecular Glues | 3002056-30-3 | Invivochem [invivochem.com]
- 2. The Pan-RAF-MEK Nondegrading Molecular Glue this compound Is a Potent and Brain-Penetrant Inhibitor of the RAS-MAPK Pathway with Activity across Diverse RAS- and RAF-Driven Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. targetedonc.com [targetedonc.com]
- 4. nestedtx.com [nestedtx.com]
- 5. nestedtx.com [nestedtx.com]
- 6. The Pan-RAF–MEK Nondegrading Molecular Glue this compound Is a Potent and Brain-Penetrant Inhibitor of the RAS–MAPK Pathway with Activity across Diverse RAS- and RAF-Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nestedtx.com [nestedtx.com]
avoiding off-target effects of NST-628
Welcome to the technical support center for NST-628. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you design, execute, and interpret experiments with this compound, with a focus on ensuring on-target specificity and avoiding potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent, brain-penetrant, pan-RAF–MEK molecular glue.[1][2] It does not function like a traditional kinase inhibitor that blocks the ATP-binding site. Instead, this compound binds to an interfacial allosteric pocket between RAF and MEK proteins.[3][4] This binding stabilizes the RAF-MEK complex in an inactive conformation, which prevents the phosphorylation and activation of MEK by all RAF isoforms (ARAF, BRAF, and CRAF).[1][2] This leads to a deep and durable inhibition of the downstream RAS-MAPK pathway (p-MEK and p-ERK signaling).[4][5]
Q2: How does this compound avoid the "paradoxical activation" seen with other RAF inhibitors?
A2: Paradoxical activation is a common issue with many RAF inhibitors, where inhibition of one RAF isoform (like BRAF V600E) can lead to the activation of other RAF isoforms through dimerization, ultimately reactivating the MAPK pathway. This compound's unique mechanism as a molecular glue avoids this. Instead of just inhibiting RAF, it stabilizes the inactive RAF-MEK complex. A key feature of this mechanism is that it prevents the formation of BRAF-CRAF heterodimers, a common resistance mechanism.[1][3][6] This differentiated mechanism allows this compound to effectively shut down the pathway without causing the rebound activation seen with other inhibitors.[3]
Q3: How selective is this compound? What is known about its off-target profile?
A3: this compound is a highly selective compound. Preclinical studies have evaluated its off-target binding potential using broad kinase screening panels. A KINOMEscan profiling study screened this compound at a concentration of 1 µM against 97 human kinases. The results showed potent activity against its intended targets, MEK1 (0% of control) and MEK2 (0.05% of control), and significant activity against RAF1 (24% of control).[7][8] Notably, no other kinases in the panel displayed significantly decreased activity, demonstrating the high selectivity of the compound.[8]
Q4: What is the recommended concentration range for this compound in cell-based assays?
A4: The effective concentration of this compound can vary depending on the cell line and the specific mutation in the RAS-MAPK pathway. In a broad panel of cancer cell lines, this compound has shown anti-proliferative effects in the nanomolar range.[5] For example, in NRAS-mutant cell lines like IPC-298 and SK-MEL-2, and KRAS-mutant lines like HCT116, dose-dependent induction of apoptosis was observed with concentrations between 4-100 nM after 48 hours.[9] It is always recommended to perform a dose-response experiment in your specific cell system to determine the optimal concentration, typically starting from low nanomolar to 1 µM.
Q5: Is this compound suitable for in vivo studies, particularly those involving the central nervous system (CNS)?
A5: Yes, this compound was specifically designed to be a fully brain-penetrant inhibitor with a pharmacokinetic profile suitable for daily oral dosing.[1][10] It has shown superior CNS permeability compared to other MEK inhibitors like trametinib.[11] In vivo studies have demonstrated that this compound can effectively inhibit the MAPK pathway in brain tissue and lead to tumor regressions in intracranial xenograft models.[11]
Troubleshooting Guide
This guide provides solutions to common issues that may arise during your experiments with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or no inhibition of p-ERK at expected effective concentrations. | 1. Compound Instability: The compound may be degrading in the cell culture media over the course of a long experiment. 2. Suboptimal Cell Conditions: Cells may be unhealthy, leading to altered signaling pathway activity. 3. Incorrect Reagent Handling: Improper storage or dilution of this compound stock solutions. | 1. Confirm Compound Stability: For long-term experiments (>24h), consider refreshing the media with newly added this compound every 24 hours. 2. Ensure Healthy Cell Cultures: Regularly check cells for viability and morphology. Ensure they are in the logarithmic growth phase before treatment. 3. Verify On-Target Pathway Inhibition: Perform a time-course and dose-response Western blot to confirm inhibition of p-MEK and p-ERK. (See Protocol 1). 4. Proper Handling: Store this compound stock solutions (typically in DMSO) at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles. |
| High cellular toxicity observed, even at low nanomolar concentrations. | 1. Solvent Toxicity: The concentration of the vehicle (e.g., DMSO) may be too high. 2. On-Target Toxicity: The cell line may be exquisitely dependent on the RAS-MAPK pathway for survival. 3. Potential Off-Target Effects: Although highly selective, at very high concentrations, off-target effects cannot be entirely ruled out. | 1. Control for Solvent Effects: Ensure the final DMSO concentration in your culture media is consistent across all conditions and ideally below 0.1%. 2. Titrate Concentration: Perform a detailed dose-response curve to find the therapeutic window (effective concentration with minimal toxicity). 3. Confirm On-Target Effect: Use a rescue experiment. If the toxicity is on-target, it should be rescued by expressing a downstream effector that is independent of RAF-MEK. 4. Validate with a Second Method: Use a structurally unrelated pan-RAF-MEK inhibitor to see if it phenocopies the effect. |
| Observed phenotype does not match expected outcome based on MAPK pathway inhibition. | 1. Off-Target Effect: The phenotype may be caused by this compound interacting with an unintended target. 2. Complex Biological Response: The cellular phenotype may be a result of crosstalk between the MAPK pathway and other signaling cascades. 3. Experimental Artifact: The assay used to measure the phenotype may be flawed or subject to interference. | 1. Perform Target Engagement Assay: Use a Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to MEK in your cells at the concentrations used. (See Protocol 2). 2. Genetic Validation: Use siRNA or CRISPR to knock down MEK1/2 and see if this recapitulates the phenotype observed with this compound treatment. 3. Consider Off-Target Profiling: For novel or unexpected phenotypes, consider a broader off-target screening, such as a commercial kinase panel screening service. (See Protocol 3). |
Data Presentation
Kinase Selectivity Profile of this compound
The selectivity of this compound was assessed against a panel of 97 human kinases at a concentration of 1 µM. The results highlight the compound's high specificity for its intended targets within the MAPK pathway.
| Kinase Target | % Activity Remaining (vs. Control) | Classification |
| MEK1 | 0% | On-Target |
| MEK2 | 0.05% | On-Target |
| RAF1 (CRAF) | 24% | On-Target |
| JNK2 | 20% | Off-Target (Moderate) |
| JNK3 | 17% | Off-Target (Moderate) |
| JNK1 | 76% | Off-Target (Weak) |
| Other 91 kinases | >80% | No Significant Activity |
| Data sourced from KINOMEscan profiling as described in Ryan et al., Cancer Discovery, 2024.[7][8] |
Cellular Potency of this compound in Cancer Cell Lines
The following table summarizes the anti-proliferative activity (GI50) and apoptotic induction of this compound across various cancer cell lines with different RAS/RAF mutations.
| Cell Line | Tumor Type | Mutation | Activity | Concentration | Duration | Reference |
| HCT116 | Colorectal | KRAS G13D | Induces Apoptosis | 4-100 nM | 48h | [9] |
| IPC-298 | Melanoma | NRAS Q61L | Induces Apoptosis | 4-100 nM | 48h | [9] |
| SK-MEL-2 | Melanoma | NRAS Q61R | Induces Apoptosis | 4-100 nM | 48h | [9] |
| MeWo | Melanoma | NF1 Mutant | Induces Apoptosis | 4-100 nM | 48h | [9] |
| NCI-H1666 | Lung | BRAF Class III | Anti-proliferative | 100 nM | 2h | [7] |
Experimental Protocols
Protocol 1: Western Blot for MAPK Pathway Inhibition
Objective: To confirm the on-target activity of this compound by measuring the phosphorylation status of MEK1/2 and ERK1/2.
Methodology:
-
Cell Culture and Treatment:
-
Seed cells (e.g., HCT116, SK-MEL-2) in 6-well plates and grow to 70-80% confluency.
-
Serum-starve cells for 12-24 hours, if required for your model, to reduce basal pathway activation.
-
Treat cells with a dose-response of this compound (e.g., 0, 1 nM, 10 nM, 100 nM, 1 µM) for a specified time (e.g., 2 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
After treatment, place plates on ice and wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing periodically.
-
Clarify the lysate by centrifuging at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Transfer the supernatant to a new tube.
-
Determine the protein concentration of each sample using a BCA protein assay kit.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer.
-
Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load samples onto a 4-20% precast polyacrylamide gel and run at 120V until the dye front reaches the bottom.
-
-
Protein Transfer and Immunoblotting:
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies diluted in 5% BSA/TBST.
-
Phospho-MEK1/2 (Ser217/221)
-
Total MEK1/2
-
Phospho-ERK1/2 (Thr202/Tyr204)
-
Total ERK1/2
-
Loading control (e.g., GAPDH, β-actin)
-
-
Wash the membrane 3 times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
-
Detection and Analysis:
-
Add ECL substrate and capture the chemiluminescent signal using a digital imaging system.
-
Quantify band intensities using software like ImageJ. Normalize phospho-protein levels to total protein levels and then to the loading control.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To directly confirm the binding of this compound to its target (MEK1/2) in intact cells. This method relies on the principle that ligand binding increases the thermal stability of the target protein.[12][13]
Methodology:
-
Cell Treatment:
-
Culture cells to high density in a T175 flask.
-
Harvest cells and resuspend in PBS containing protease inhibitors.
-
Divide the cell suspension into two tubes: one for vehicle (DMSO) treatment and one for this compound treatment (e.g., 1 µM).
-
Incubate at 37°C for 1 hour.
-
-
Heat Challenge:
-
Aliquot the treated cell suspensions into PCR tubes (e.g., 50 µL per tube).
-
Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermocycler. Include a non-heated control (RT).
-
Cool the samples to 4°C for 3 minutes.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by subjecting them to three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Pellet the aggregated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
-
Analysis of Soluble Fraction:
-
Carefully collect the supernatant, which contains the soluble proteins.
-
Analyze the amount of soluble MEK1/2 in each sample by Western blot, as described in Protocol 1 (using anti-Total MEK1/2 antibody).
-
-
Data Analysis:
-
Quantify the band intensity for MEK1/2 at each temperature for both vehicle- and this compound-treated samples.
-
Plot the normalized band intensities against the temperature.
-
A rightward shift in the melting curve for the this compound-treated samples compared to the vehicle control indicates thermal stabilization and confirms target engagement.
-
Protocol 3: General Workflow for Kinase Selectivity Profiling
Objective: To assess the selectivity of a compound by screening it against a large panel of purified kinases. This is typically performed as a service by specialized companies (e.g., Eurofins DiscoverX, Reaction Biology).
Methodology:
-
Compound Submission:
-
Provide the test compound (e.g., this compound) at a specified concentration and volume, typically dissolved in DMSO.
-
-
Assay Principle (e.g., KINOMEscan™):
-
The assay is a competitive binding assay.
-
Each kinase in the panel is tagged with a DNA label.
-
The kinases are incubated with the test compound and an immobilized, broad-spectrum kinase inhibitor ligand on a solid support (beads).
-
Kinases that do not bind to the test compound will bind to the immobilized ligand. Kinases that do bind to the test compound will remain in solution.
-
-
Quantification:
-
The beads are washed to remove any unbound kinases.
-
The amount of each kinase bound to the solid support is quantified by detecting its DNA tag, typically using qPCR.
-
-
Data Analysis:
-
The amount of kinase detected is inversely proportional to its affinity for the test compound.
-
Results are typically expressed as "% of control" or "percent inhibition," where a low percentage indicates strong binding of the compound to the kinase.
-
This allows for the identification of both on-target and potential off-target interactions across the kinome.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound as a pan-RAF-MEK molecular glue.
Caption: Troubleshooting workflow for investigating unexpected experimental results.
References
- 1. The Pan-RAF-MEK Nondegrading Molecular Glue this compound Is a Potent and Brain-Penetrant Inhibitor of the RAS-MAPK Pathway with Activity across Diverse RAS- and RAF-Driven Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. nestedtx.com [nestedtx.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The Pan-RAF–MEK Nondegrading Molecular Glue this compound Is a Potent and Brain-Penetrant Inhibitor of the RAS–MAPK Pathway with Activity across Diverse RAS- and RAF-Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Discovery of fully brain-penetrant non-degrading MEK-pan-RAF molecular glues for treating RAS- and RAF-driven cancers - American Chemical Society [acs.digitellinc.com]
- 11. nestedtx.com [nestedtx.com]
- 12. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
NST-628 experimental variability and solutions
Welcome to the technical support center for NST-628. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound, a potent, brain-penetrant, pan-RAF–MEK non-degrading molecular glue. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential variability and challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a pan-RAF–MEK molecular glue. It functions by stabilizing the interaction between RAF (all isoforms: ARAF, BRAF, CRAF) and MEK1/2 in an inactive conformation.[1][2][3] This prevents the phosphorylation and activation of MEK by RAF, leading to a deep and durable inhibition of the RAS-MAPK pathway.[1][3] Unlike some other RAF inhibitors, this compound does not promote the formation of BRAF-CRAF heterodimers, which is a known mechanism of resistance.[1][4]
Q2: In which cancer models has this compound shown efficacy?
A2: Preclinical data have demonstrated this compound's potent anti-tumor activity in a broad range of cancer models harboring diverse RAS and RAF mutations.[1][4] This includes models with KRAS, NRAS, and BRAF Class I, II, and III mutations.[4][5] Notably, it has shown efficacy in models of melanoma, lung cancer, pancreatic cancer, and colorectal cancer.[5][6] Furthermore, due to its ability to cross the blood-brain barrier, this compound has shown activity in intracranial tumor models.[7][8]
Q3: What is the recommended solvent for in vitro and in vivo studies?
A3: For in vitro assays, this compound should be dissolved in 100% DMSO to prepare a stock solution, which can then be aliquoted and stored at -20°C for long-term use.[1][4] For in vivo studies in mice, a common formulation is 5% DMSO and 95% (20% hydroxypropyl-beta-cyclodextrin (HP-β-CD) in sterile saline).[1] Another described formulation for oral gavage is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[9]
Q4: Is this compound brain-penetrant?
A4: Yes, this compound is a fully brain-penetrant molecule.[3][7] Preclinical studies have shown that it can effectively cross the blood-brain barrier and inhibit MAPK signaling in brain tissue.[8][10] This property makes it a promising candidate for treating primary brain tumors and brain metastases with MAPK pathway alterations.[7]
Troubleshooting Guides
In Vitro Experiments
Problem 1: Higher than expected cell viability in sensitive cell lines.
-
Possible Cause 1: Suboptimal Compound Solubility.
-
Solution: Ensure the this compound stock solution in 100% DMSO is fully dissolved. When diluting into aqueous cell culture media, minimize the final DMSO concentration (typically <0.5%) to prevent precipitation. Prepare fresh dilutions for each experiment.
-
-
Possible Cause 2: Cell Line Integrity.
-
Solution: Authenticate your cell lines using methods like STR profiling to rule out cross-contamination. Regularly test for mycoplasma contamination, as it can alter cellular responses to inhibitors.
-
-
Possible Cause 3: Insufficient Incubation Time.
-
Solution: For cell viability assays such as CellTiter-Glo, an incubation period of at least 72 hours is recommended to observe the full effect of this compound.[4]
-
-
Possible Cause 4: Assay Interference.
Problem 2: Inconsistent inhibition of p-MEK or p-ERK in Western Blots.
-
Possible Cause 1: Variability in Treatment and Lysis.
-
Solution: Ensure consistent timing of compound addition and cell lysis across all samples. After treatment, lyse cells quickly on ice with a lysis buffer containing phosphatase and protease inhibitors to preserve phosphorylation states.
-
-
Possible Cause 2: Feedback Reactivation of the MAPK Pathway.
-
Solution: While this compound is designed to prevent pathway reactivation, strong upstream signaling (e.g., from serum growth factors) can sometimes lead to transient feedback.[13] Consider serum-starving cells for a few hours before and during this compound treatment for mechanistic studies.
-
-
Possible Cause 3: Antibody Quality.
-
Solution: Use validated antibodies for p-MEK, MEK, p-ERK, and ERK. Titrate antibody concentrations and optimize incubation times to ensure a good signal-to-noise ratio.
-
In Vivo Experiments
Problem 3: Poor tumor growth inhibition in xenograft models.
-
Possible Cause 1: Inadequate Drug Formulation and Administration.
-
Solution: Ensure the in vivo formulation is prepared correctly and administered consistently. For oral gavage, ensure the compound is fully in solution or a homogenous suspension.[9]
-
-
Possible Cause 2: Suboptimal Dosing Regimen.
-
Solution: Preclinical studies have used daily (qd) or twice-daily (bid) oral dosing of this compound, with effective doses ranging from 1.5 mg/kg to 5 mg/kg in mouse models.[4] It may be necessary to perform a dose-response study to determine the optimal dose for your specific tumor model.
-
-
Possible Cause 3: Intrinsic or Acquired Resistance.
-
Solution: Some tumor models may have intrinsic resistance to RAF/MEK inhibition. This can be due to parallel signaling pathways (e.g., PI3K/AKT) or mutations downstream of RAF/MEK.[14] For acquired resistance, consider mechanisms such as mutations in other MAPK pathway components or upregulation of receptor tyrosine kinases.[14]
-
Data Presentation
Table 1: In Vitro Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Mutation Status | Assay | Endpoint | Value | Reference |
| HCT116 | Colorectal Carcinoma | KRAS G13D | Cell Proliferation | GI50 | ~20 nM | [15] |
| HCT116 | Colorectal Carcinoma | KRAS G13D | p-MEK Inhibition | IC50 | 0.3 nM | [15] |
| IPC-298 | Melanoma | NRAS Q61L | Cell Proliferation | GI50 | <100 nM | [4] |
| SK-MEL-2 | Melanoma | NRAS Q61R | Cell Proliferation | GI50 | <100 nM | [4] |
| MeWo | Melanoma | NF1 mutant | Cell Proliferation | GI50 | <100 nM | [4] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Model | Cancer Type | Dosing Regimen (Oral) | Outcome | Reference |
| HCT116 | Colorectal Carcinoma | 3 mg/kg qd, 5 mg/kg qd, 1.5 mg/kg bid | Tumor growth reduction/regression | [4] |
| NCI-H23 | Lung Adenocarcinoma | 2 mg/kg qd | Slowed tumor growth | [9] |
| SK-MEL-2-luc | Melanoma | 3 mg/kg qd, 5 mg/kg qd, 1.5 mg/kg bid | Tumor regression | [9] |
| MeWo-luc | Melanoma | 0.3-3 mg/kg qd | Dose-dependent anti-tumor activity | [9] |
Experimental Protocols
1. Cell Viability (CellTiter-Glo) Assay
-
Seed 1,000-5,000 cells per well in a 96-well plate and allow them to adhere overnight.[4]
-
Prepare serial dilutions of this compound in cell culture medium.
-
Add the diluted this compound to the cells and incubate for 72 hours at 37°C in a CO2 incubator.[4]
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate GI50 values using appropriate software (e.g., GraphPad Prism).
2. Western Blot for MAPK Pathway Inhibition
-
Seed cells in a 10 cm dish to achieve 70-80% confluency on the day of the experiment.[1]
-
Treat cells with the desired concentrations of this compound for 2 hours.[1]
-
Wash cells with ice-cold PBS and lyse with IP lysis buffer containing protease and phosphatase inhibitors.[1]
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates by boiling with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., p-MEK, MEK, p-ERK, ERK, Vinculin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The Pan-RAF-MEK Nondegrading Molecular Glue this compound Is a Potent and Brain-Penetrant Inhibitor of the RAS-MAPK Pathway with Activity across Diverse RAS- and RAF-Driven Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The Pan-RAF–MEK Nondegrading Molecular Glue this compound Is a Potent and Brain-Penetrant Inhibitor of the RAS–MAPK Pathway with Activity across Diverse RAS- and RAF-Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nestedtx.com [nestedtx.com]
- 6. Combined pan-RAF and MEK inhibition overcomes multiple resistance mechanisms to selective RAF inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. This compound | Molecular Glues | 3002056-30-3 | Invivochem [invivochem.com]
- 10. pnas.org [pnas.org]
- 11. Cell Viability Guide | How to Measure Cell Viability [promega.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Targeting alterations in the RAF-MEK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Parsing out the complexity of RAF inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nestedtx.com [nestedtx.com]
Technical Support Center: Enhancing NST-628 Potency In Vitro
Welcome to the technical support center for NST-628. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound effectively in in vitro settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your experiments and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, brain-permeable pan-RAF-MEK molecular glue.[1][2] It functions by stabilizing the inactive conformation of the RAF-MEK complex, which prevents the phosphorylation and subsequent activation of MEK by RAF.[3][4] This leads to a profound and durable inhibition of the RAS-MAPK signaling pathway.[4][5] Unlike some RAF inhibitors, this compound does not promote the formation of RAF heterodimers.[1][2]
Q2: In which cancer cell lines is this compound most potent?
A2: this compound has demonstrated broad efficacy across a variety of cancer cell lines with alterations in the RAS-MAPK pathway. It shows potent anti-proliferative effects in models with KRAS, NRAS, and BRAF (Class II/III) mutations, as well as in NF1-mutant/deficient models.[4][6][7] Cell lines with NRAS Q61 mutations have been noted to be particularly sensitive.[4][6][7]
Q3: What is the recommended concentration range for in vitro studies with this compound?
A3: The optimal concentration of this compound will vary depending on the cell line and the specific assay. However, published data indicates that concentrations ranging from 4 nM to 100 nM are effective for inducing apoptosis and inhibiting signaling pathways in sensitive cell lines.[1][2] For initial experiments, a dose-response curve starting from low nanomolar concentrations is recommended to determine the IC50 or GI50 in your specific model system.
Q4: How should I prepare and store this compound for in vitro use?
A4: For in vitro experiments, it is recommended to prepare a stock solution of this compound in a suitable solvent like DMSO. For in vivo studies, a formulation with 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been described.[1] It is crucial to ensure the compound is fully dissolved. For long-term storage, follow the manufacturer's recommendations, which typically involve storing the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q5: How can I assess the engagement of this compound with its target in cells?
A5: Target engagement can be assessed by monitoring the downstream effects of RAF-MEK inhibition. A co-immunoprecipitation (Co-IP) assay can be used to demonstrate the stabilization of the RAF-MEK complex.[8] Additionally, a significant reduction in the phosphorylation levels of MEK (p-MEK) and ERK (p-ERK) as measured by Western blot is a reliable indicator of target engagement and pathway inhibition.[5]
Troubleshooting Guides
This section provides solutions to common issues that may arise during in vitro experiments with this compound.
Issue 1: Lower than Expected Potency or High IC50/GI50 Values
| Possible Cause | Troubleshooting Steps |
| Suboptimal Cell Health | Ensure cells are healthy, in the logarithmic growth phase, and free from contamination (e.g., mycoplasma). |
| Incorrect Drug Concentration | Verify the concentration of your this compound stock solution. Prepare fresh dilutions for each experiment to avoid degradation. |
| Compound Solubility Issues | Visually inspect your treatment media for any signs of compound precipitation. If solubility is a concern, consider adjusting the final DMSO concentration (while keeping it low and consistent across all wells) or using a different formulation.[1] |
| Assay-Specific Problems | For cell viability assays, optimize cell seeding density and incubation time. For enzymatic assays, ensure the kinase is active and the ATP concentration is appropriate. |
| Cell Line Resistance | The chosen cell line may have intrinsic resistance mechanisms. Confirm the mutational status of the RAS-MAPK pathway in your cell line. Consider testing a panel of cell lines with known sensitivities.[3] |
Issue 2: Inconsistent Results Between Replicates
| Possible Cause | Troubleshooting Steps |
| Pipetting Inaccuracy | Calibrate your pipettes regularly. For small volumes, use appropriate pipetting techniques to ensure accuracy. |
| Uneven Cell Seeding | Ensure a single-cell suspension before seeding to avoid clumps and ensure even distribution of cells across the plate wells. |
| Edge Effects in Multi-well Plates | To minimize evaporation from outer wells, which can concentrate reagents, consider not using the outermost wells or filling them with sterile PBS or media. |
| Inadequate Reagent Mixing | Thoroughly mix all reagents, including the diluted this compound, before adding them to the wells. |
Issue 3: Difficulty in Detecting Downstream Signaling Inhibition (p-MEK/p-ERK)
| Possible Cause | Troubleshooting Steps |
| Suboptimal Antibody Performance | Validate your primary and secondary antibodies for specificity and optimal dilution. Include positive and negative controls in your Western blot. |
| Timing of Lysate Collection | The inhibition of p-MEK and p-ERK can be rapid. Perform a time-course experiment (e.g., 1, 2, 4, 8, 24 hours) to determine the optimal time point for observing maximal inhibition. A 2-hour treatment has been shown to be effective.[8] |
| Basal Pathway Activity is Too Low | In some cell lines, the basal activity of the MAPK pathway may be low. Consider stimulating the pathway with a growth factor (e.g., EGF) to increase the dynamic range for observing inhibition.[8] |
| Protein Degradation | Ensure that lysis buffers contain adequate protease and phosphatase inhibitors to preserve the phosphorylation status of your proteins of interest. |
Data Presentation
Table 1: In Vitro Potency of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Key Mutation(s) | Assay | Potency Metric | Reported Value |
| HCT116 | Colorectal | KRAS G13D | Phospho-MEK Inhibition | IC50 | 0.3 nM |
| HCT116 | Colorectal | KRAS G13D | Cell Viability (CellTiter-Glo) | IC50 | 20 nM |
| IPC-298 | Melanoma | NRAS Q61L | Apoptosis | Dose-dependent increase | 4-100 nM |
| SK-MEL-2 | Melanoma | NRAS Q61R | Apoptosis | Dose-dependent increase | 4-100 nM |
| MeWo | Melanoma | NF1 Q1336* | Apoptosis | Dose-dependent increase | 4-100 nM |
| Various | Multiple | NRAS Q61 mutations | Cell Viability | GI50 (average) | 150 nM[4][6][7] |
Experimental Protocols
Protocol 1: Cell Viability Assay (Using CellTiter-Glo®)
This protocol is a general guideline for determining the effect of this compound on the viability of adherent cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HCT116)
-
Complete growth medium
-
96-well clear bottom, white-walled plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete growth medium. Incubate overnight at 37°C, 5% CO2.
-
Compound Preparation: Prepare a serial dilution of this compound in complete growth medium. A common starting point is a 2X concentration series from which 100 µL will be added to the cells.
-
Treatment: The following day, carefully remove the medium from the wells and add 100 µL of the appropriate this compound dilution or vehicle control (e.g., medium with 0.1% DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48-72 hours) at 37°C, 5% CO2.
-
Assay: Allow the plate and the CellTiter-Glo® reagent to equilibrate to room temperature for approximately 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the results as a dose-response curve to determine the GI50 or IC50 value.
Protocol 2: Western Blot for p-MEK and p-ERK
This protocol describes the detection of phosphorylated MEK and ERK in cell lysates following treatment with this compound.
Materials:
-
Cancer cell line of interest (e.g., HCT116)
-
6-well plates
-
This compound stock solution
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-p-MEK, rabbit anti-MEK, rabbit anti-p-ERK, rabbit anti-ERK, and a loading control like anti-vinculin)
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound (e.g., 4, 20, 100 nM) and a vehicle control for a specified time (e.g., 2 hours).[5][9]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in supplemented RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.
Protocol 3: Co-Immunoprecipitation (Co-IP) of RAF-MEK Complex
This protocol is for demonstrating the this compound-induced stabilization of the RAF-MEK complex.
Materials:
-
Cancer cell line of interest (e.g., HCT116)
-
This compound stock solution
-
Co-IP lysis buffer (non-denaturing)
-
Anti-MEK1 antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer or Laemmli sample buffer
-
Primary antibodies for Western blot (e.g., anti-ARAF, anti-BRAF, anti-CRAF, anti-MEK1)
Procedure:
-
Cell Treatment and Lysis: Treat cells as described in the Western blot protocol (e.g., 2 hours with this compound).[8] Lyse the cells in a non-denaturing Co-IP lysis buffer.
-
Pre-clearing: Pre-clear the lysate by incubating with magnetic beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an anti-MEK1 antibody overnight at 4°C.
-
Complex Capture: Add protein A/G magnetic beads to the lysate and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads using a magnetic stand and wash them several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by resuspending them in Laemmli sample buffer and boiling for 5 minutes.
-
Western Blot Analysis: Analyze the eluted samples by Western blot using antibodies against ARAF, BRAF, CRAF, and MEK1 to detect the co-immunoprecipitated proteins. An increased signal for RAF proteins in the this compound treated samples indicates stabilization of the RAF-MEK complex.[5]
Mandatory Visualizations
Caption: Mechanism of action of this compound in the RAS-MAPK signaling pathway.
Caption: General experimental workflow for in vitro assessment of this compound.
Caption: Troubleshooting flowchart for low in vitro potency of this compound.
References
- 1. This compound | Molecular Glues | 3002056-30-3 | Invivochem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. nestedtx.com [nestedtx.com]
- 5. The Pan-RAF–MEK Nondegrading Molecular Glue this compound Is a Potent and Brain-Penetrant Inhibitor of the RAS–MAPK Pathway with Activity across Diverse RAS- and RAF-Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. nestedtx.com [nestedtx.com]
- 9. aacrjournals.org [aacrjournals.org]
Validation & Comparative
A Head-to-Head Preclinical Comparison: NST-628 Poised to Redefine MEK Inhibition in RAS- and RAF-Driven Cancers
For Immediate Release
Researchers and drug development professionals now have access to a comprehensive comparative guide on NST-628, a novel pan-RAF-MEK molecular glue, and other prominent MEK inhibitors. This guide provides a detailed analysis of preclinical data, highlighting the unique mechanism of action and potential advantages of this compound in treating cancers with RAS-RAF-MEK-ERK pathway mutations.
This compound distinguishes itself from conventional MEK inhibitors through its novel mechanism as a non-degrading molecular glue. It stabilizes the inactive conformation of the RAF-MEK complex, preventing MEK phosphorylation and activation.[1][2] This leads to a durable and profound inhibition of the signaling pathway.[3][4] Preclinical data suggests this unique mechanism may overcome some of the limitations of existing MEK inhibitors, such as paradoxical pathway activation and resistance.[3][5]
Unraveling the RAS-RAF-MEK-ERK Signaling Pathway
The RAS-RAF-MEK-ERK signaling cascade is a critical pathway that regulates cell growth, proliferation, and survival.[6] Mutations in RAS and BRAF genes are common drivers of various cancers, leading to constitutive activation of this pathway. MEK1 and MEK2 are central kinases in this cascade, making them key therapeutic targets.
In Vitro Potency: A Comparative Look at IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values for this compound and other MEK inhibitors across various cancer cell lines.
| Inhibitor | Cell Line | Genotype | IC50 (nM) |
| This compound | IPC-298 | NRAS Q61L | ~150 (GI50)[4] |
| Trametinib (B1684009) | HT-29 | BRAF V600E | 0.48[7] |
| COLO205 | BRAF V600E | 0.52[7] | |
| BON1 | - | 0.44[5] | |
| QGP-1 | - | 6.359[5] | |
| Selumetinib | MEK1 (cell-free) | - | 14[8] |
| Malme-3M | BRAF V600E | 10.3 (p-ERK)[8] | |
| Binimetinib | MEK (cell-free) | - | 12[9] |
| A375 | BRAF V600E | 30-250[1] | |
| HT-29 | BRAF V600E | 30-250[1] | |
| Cobimetinib | MEK1 (cell-free) | - | 4.2[10] |
| A2058 | BRAF V600E | -[10] |
Note: IC50 and GI50 values are highly dependent on the specific experimental conditions and cell lines used. Direct comparisons should be made with caution.
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
Preclinical xenograft models are crucial for evaluating the in vivo anti-tumor activity of drug candidates. This compound has demonstrated significant tumor growth inhibition and even regression in various models.
| Inhibitor | Xenograft Model | Genotype | Dosing | Key Findings |
| This compound | HCT116 (colorectal) | KRAS G13D | 3-5 mg/kg QD | 53% tumor regression. Deeper tumor responses and better tolerability compared to trametinib.[2][4] |
| IPC-298 (melanoma) | NRAS Q61L | 3-5 mg/kg QD | 38% tumor regression.[4] | |
| SK-MEL-2 (melanoma, intracranial) | NRAS Q61R | 3 mg/kg QD | Tumor regressions observed; trametinib showed minimal efficacy.[11] | |
| Trametinib | HT-29 (colorectal) | BRAF V600E | 0.3-1 mg/kg QD | Suppressed tumor growth.[12] |
| GTR0213 (gastric) | KRAS A146T | 1 mg/kg daily | Showed sensitivity to trametinib monotherapy. | |
| Selumetinib | Colorectal tumor xenograft | - | - | Inhibited tumor growth.[4] |
| BT-40 (glioma) | BRAF V600E | - | Induced complete regression.[13] | |
| Binimetinib | Melanoma xenografts | BRAF/NRAS mutant | 3-30 mg/kg daily | Dose-dependent inhibition of tumor growth.[1] |
| Cobimetinib | BRAF/KRAS mutant xenografts | - | - | Broad in vivo efficacy.[12] |
Differentiated Profile of this compound
Beyond its potent anti-tumor activity, this compound exhibits several key features that differentiate it from other MEK inhibitors:
-
Brain Penetrance: this compound is fully brain-penetrant, a significant advantage for treating primary brain tumors and brain metastases.[3][11] In contrast, many other MEK inhibitors have limited central nervous system (CNS) exposure.[11]
-
Improved Tolerability: Preclinical studies have shown that this compound has a better tolerability profile compared to trametinib, as indicated by less impact on body weight in xenograft models.[2][4]
-
Overcoming Resistance: By stabilizing the inactive RAF-MEK complex, this compound may circumvent resistance mechanisms that involve pathway reactivation.[3]
Experimental Methodologies
The data presented in this guide are based on standard preclinical experimental protocols.
Cell Proliferation Assay (MTT/SRB Assay)
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a serial dilution of the MEK inhibitor for 48-72 hours.
-
Staining: MTT or SRB staining solution is added to the wells, and after an incubation period, the resulting formazan (B1609692) crystals (MTT) or protein-bound dye (SRB) is solubilized.
-
Data Acquisition: The absorbance is read using a microplate reader.
-
Analysis: Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined by non-linear regression analysis.
In Vivo Xenograft Tumor Model
-
Cell Implantation: Human cancer cells are subcutaneously injected into the flank of immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Randomization and Treatment: Mice are randomized into treatment and control groups. The MEK inhibitor is administered orally or via injection according to the specified dosing schedule.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and the anti-tumor efficacy is evaluated by comparing tumor growth between the treated and control groups.
Western Blot Analysis for Pathway Modulation
-
Protein Extraction: Protein lysates are prepared from treated cells or tumor tissues.
-
Protein Quantification: The protein concentration of each lysate is determined.
-
Gel Electrophoresis: Equal amounts of protein are separated by size on an SDS-PAGE gel.
-
Protein Transfer: The separated proteins are transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for key proteins in the RAS-RAF-MEK-ERK pathway (e.g., phospho-MEK, phospho-ERK) and a loading control (e.g., GAPDH, β-actin).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.
-
Analysis: The intensity of the protein bands is quantified to assess the level of protein expression and phosphorylation.
Conclusion
The preclinical data strongly suggest that this compound, with its unique molecular glue mechanism, potent anti-tumor activity, favorable tolerability, and brain permeability, represents a promising next-generation MEK inhibitor. It has the potential to address unmet needs in the treatment of RAS- and RAF-driven cancers, including those with CNS involvement. Further clinical investigation is warranted to fully elucidate its therapeutic potential in patients.
References
- 1. researchgate.net [researchgate.net]
- 2. nestedtx.com [nestedtx.com]
- 3. Nested Therapeutics Announces Oral Presentation of Preclinical Data for this compound, a Novel, Fully Brain-Penetrant, Pan-RAF/MEK Molecular Glue, at the 2024 AACR Annual Meeting [prnewswire.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The Pan-RAF–MEK Nondegrading Molecular Glue this compound Is a Potent and Brain-Penetrant Inhibitor of the RAS–MAPK Pathway with Activity across Diverse RAS- and RAF-Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Nested Therapeutics Presents First Preclinical Data for Lead Candidate, this compound, a RAS/MAPK Pathway Inhibitor at 2023 AACR-NCI-EORTC Conference - BioSpace [biospace.com]
- 8. Preclinical characterization of tunlametinib, a novel, potent, and selective MEK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nestedtx.com [nestedtx.com]
- 10. Frontiers | Preclinical characterization of tunlametinib, a novel, potent, and selective MEK inhibitor [frontiersin.org]
- 11. nestedtx.com [nestedtx.com]
- 12. Current Development Status of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. health.ucdavis.edu [health.ucdavis.edu]
A Head-to-Head Comparison: NST-628 vs. RAF Inhibitors in RAS-MAPK Driven Cancers
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to a Novel Pan-RAF/MEK Molecular Glue and its Therapeutic Potential.
The RAS-MAPK signaling pathway, a cornerstone of cell proliferation and survival, is frequently dysregulated in a vast number of human cancers, with mutations in RAS and RAF genes being common culprits. While the development of RAF inhibitors has marked a significant advancement in treating certain cancers, particularly BRAF-mutant melanoma, challenges such as acquired resistance and paradoxical pathway activation have limited their broader efficacy. A new contender, NST-628, has emerged with a novel mechanism of action, positioning itself as a potential best-in-class treatment for a wide array of RAS- and RAF-driven tumors. This guide provides an in-depth, objective comparison of this compound to various classes of RAF inhibitors, supported by preclinical experimental data.
Differentiated Mechanism of Action: A Molecular Glue Approach
This compound is a potent, orally bioavailable, and brain-penetrant pan-RAF/MEK molecular glue.[1][2] Unlike traditional RAF inhibitors that target the ATP-binding pocket of the kinase, this compound stabilizes the interaction between all three RAF isoforms (ARAF, BRAF, and CRAF) and MEK1/2 in an inactive conformation.[2][3] This unique "molecular glue" mechanism effectively prevents the phosphorylation and activation of MEK by RAF, leading to a profound and durable inhibition of the RAS-MAPK pathway.[2]
A key differentiator of this compound is its ability to prevent the formation of BRAF-CRAF heterodimers.[2] This is a critical feature, as RAF dimerization is a known mechanism of resistance to first-generation RAF inhibitors and can lead to paradoxical pathway activation in RAS-mutant cells.[4][5] By preventing this dimerization, this compound circumvents a major liability of earlier RAF inhibitors.
In contrast, RAF inhibitors are broadly categorized based on their interaction with the RAF kinase and their effect on dimerization:
-
Type I RAF Inhibitors (e.g., Vemurafenib, Dabrafenib): These inhibitors are highly selective for the active conformation of BRAF V600E monomers. However, in cells with wild-type BRAF and upstream RAS activation, they can promote RAF dimerization and paradoxical activation of the MAPK pathway.[4]
-
Type II RAF Inhibitors (e.g., Belvarafenib, Tovorafenib): These inhibitors bind to the inactive "DFG-out" conformation of RAF and can inhibit both monomeric and dimeric RAF. While they can overcome some resistance mechanisms to Type I inhibitors, they can still induce the formation of RAF dimers.[2][6]
-
Pan-RAF Inhibitors (e.g., LY3009120, KIN-2787): These inhibitors are designed to target all RAF isoforms.[7][8]
-
Paradox-Breaking RAF Inhibitors (e.g., Plixorafenib, PLX7904): This newer class of inhibitors is designed to inhibit BRAF mutants without inducing paradoxical MAPK pathway activation.[5][9]
Preclinical Performance: A Quantitative Comparison
The preclinical data for this compound demonstrates its potent and broad anti-tumor activity across a range of cancer models with diverse RAS and RAF mutations.
In Vitro Cellular Activity
This compound has shown potent inhibition of cell proliferation in various cancer cell lines harboring different mutations in the RAS-MAPK pathway. The following table summarizes the 50% growth inhibition (GI50) values for this compound in comparison to other RAF and MEK inhibitors.
| Cell Line | Cancer Type | Mutation | This compound GI50 (nM) | Comparator GI50 (nM) |
| IPC-298 | Melanoma | NRAS Q61L | ~150 (average for NRAS Q61 mutants)[10][11] | Belvarafenib: >1000, Cobimetinib: ~50[12] |
| SK-MEL-2 | Melanoma | NRAS Q61R | Data not specified | Belvarafenib: >1000, Cobimetinib: ~100[12] |
| MeWo | Melanoma | NF1 Q1336* | Data not specified | Tovorafenib: Ineffective[2] |
| HCT116 | Colorectal | KRAS G13D | Data not specified | Trametinib: Less potent than this compound[11] |
| NCI-H1666 | Lung | BRAF G466V | More potent than Naporafenib, Exarafenib, and Plixorafenib[2] | Naporafenib, Exarafenib, Plixorafenib: Less potent[2] |
In Vivo Anti-Tumor Efficacy
In vivo studies using xenograft models have demonstrated the superior anti-tumor activity and tolerability of this compound.
| Xenograft Model | Cancer Type | Mutation | This compound Treatment | Tumor Growth Inhibition/Regression | Comparator |
| HCT116 | Colorectal | KRAS G13D | 3-5 mg/kg QD | 53% regression[10][11] | Trametinib: Less effective[11] |
| IPC-298 | Melanoma | NRAS Q61L | 3-5 mg/kg QD | 38% regression[10][11] | Belvarafenib + Cobimetinib: Less effective and less tolerated[2] |
| MeWo (intracranial) | Melanoma | NF1 Q1336* | 1-3 mg/kg QD | Tumor regression[2] | Tovorafenib (25 mg/kg QD): No efficacy, paradoxical activation[2] |
Brain Penetration
A significant advantage of this compound is its ability to effectively cross the blood-brain barrier, a critical feature for treating brain metastases and primary central nervous system (CNS) malignancies.
| Compound | Brain Penetration (Kp,uu) |
| This compound | >1 [13] |
| Trametinib | ~0.11[13] |
| Avutometinib (VS-6766) | ~0.18[13] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided in Graphviz DOT language.
RAS-MAPK Signaling Pathway and Points of Inhibition
Caption: The RAS-MAPK signaling pathway and the distinct mechanisms of action of this compound and RAF inhibitors.
Experimental Workflow for In Vitro Efficacy
Caption: A generalized workflow for assessing the in vitro efficacy of this compound and RAF inhibitors.
Detailed Experimental Protocols
The following are representative protocols for the key experiments cited in the preclinical evaluation of this compound and RAF inhibitors.
Biochemical Kinase Assays
To determine the direct inhibitory activity of compounds on RAF kinases, in vitro kinase assays are performed. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Principle: This assay measures the phosphorylation of a substrate (e.g., MEK1) by a RAF kinase (e.g., BRAF, CRAF).
-
Procedure:
-
Recombinant active RAF kinase is incubated with the test compound (e.g., this compound or a RAF inhibitor) at various concentrations in a kinase reaction buffer.
-
ATP and a biotinylated MEK1 substrate are added to initiate the kinase reaction.
-
The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at room temperature.
-
The reaction is stopped, and a detection solution containing a europium-labeled anti-phospho-MEK antibody and streptavidin-allophycocyanin (APC) is added.
-
If MEK1 is phosphorylated, the antibody binds, bringing the europium and APC in close proximity, resulting in a FRET signal.
-
The signal is measured on a plate reader, and IC50 values are calculated from the dose-response curves.[14]
-
Cell Viability Assays
Cell viability assays, such as the CellTiter-Glo® Luminescent Cell Viability Assay, are used to measure the anti-proliferative effects of the inhibitors.
-
Principle: This assay quantifies the amount of ATP present, which is an indicator of metabolically active cells.
-
Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a serial dilution of the test compound (this compound or RAF inhibitors) or vehicle control.
-
After a set incubation period (e.g., 72 hours), the CellTiter-Glo® reagent is added to each well.
-
The plate is incubated for a short period to stabilize the luminescent signal.
-
Luminescence is measured using a plate reader.
-
The results are normalized to the vehicle control, and GI50 values (the concentration that inhibits cell growth by 50%) are calculated.[12]
-
Western Blotting for Pathway Modulation
Western blotting is used to assess the phosphorylation status of key proteins in the MAPK pathway, such as MEK and ERK, to confirm on-target activity of the inhibitors.
-
Principle: This technique separates proteins by size using gel electrophoresis and detects specific proteins using antibodies.
-
Procedure:
-
Cells are treated with the inhibitors for a specified time (e.g., 2-4 hours).
-
Cells are lysed to extract total protein.
-
Protein concentration is determined, and equal amounts of protein are loaded onto an SDS-PAGE gel.
-
Proteins are separated by electrophoresis and then transferred to a membrane (e.g., PVDF).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for phosphorylated MEK (p-MEK), phosphorylated ERK (p-ERK), total MEK, and total ERK.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A chemiluminescent substrate is added, and the signal is detected using an imaging system.
-
Band intensities are quantified to determine the level of protein phosphorylation relative to the total protein.
-
In Vivo Xenograft Models
To evaluate the anti-tumor efficacy in a living organism, human cancer cells are implanted into immunocompromised mice.
-
Principle: This model allows for the assessment of a drug's ability to inhibit tumor growth in a more complex biological system.
-
Procedure:
-
Human cancer cells (e.g., HCT116, IPC-298) are injected subcutaneously or intracranially into immunocompromised mice.
-
Once tumors reach a palpable size, mice are randomized into treatment groups.
-
Mice are treated with this compound, a RAF inhibitor, or a vehicle control, typically via oral gavage, at a specified dose and schedule (e.g., once daily).
-
Tumor volume is measured regularly (e.g., twice a week) using calipers. For intracranial models, bioluminescence imaging can be used.
-
Animal body weight and overall health are monitored as indicators of toxicity.
-
At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., western blotting for p-ERK).
-
Tumor growth inhibition is calculated, and survival curves may be generated.[10][11]
-
Conclusion
This compound represents a significant evolution in the targeting of the RAS-MAPK pathway. Its unique molecular glue mechanism, which stabilizes an inactive RAF-MEK complex and prevents RAF dimerization, offers a distinct advantage over traditional RAF inhibitors. Preclinical data strongly suggest that this compound possesses broad and potent anti-tumor activity across a range of RAS- and RAF-mutant cancers, including those that are resistant to current therapies. Furthermore, its excellent brain penetration addresses a critical unmet need for patients with CNS malignancies. While further clinical investigation is necessary to fully elucidate its therapeutic potential, this compound stands out as a highly promising next-generation inhibitor with the potential to overcome the limitations of existing RAF-targeted therapies.
References
- 1. Nested Therapeutics Announces Oral Presentation of Preclinical Data for this compound, a Novel, Fully Brain-Penetrant, Pan-RAF/MEK Molecular Glue, at the 2024 AACR Annual Meeting [prnewswire.com]
- 2. The Pan-RAF–MEK Nondegrading Molecular Glue this compound Is a Potent and Brain-Penetrant Inhibitor of the RAS–MAPK Pathway with Activity across Diverse RAS- and RAF-Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Novel RAF‐directed approaches to overcome current clinical limits and block the RAS/RAF node - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Paradox-Breaking RAF Inhibitors that Also Target SRC Are Effective in Drug-Resistant BRAF Mutant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Jazz Pharmaceuticals Presents Pre-Clinical Data for Pan-RAF Inhibitor JZP815, including Pharmacokinetic Properties and Efficacy in Multiple Solid Tumor Types [prnewswire.com]
- 8. ascopubs.org [ascopubs.org]
- 9. jwatch.org [jwatch.org]
- 10. researchgate.net [researchgate.net]
- 11. nestedtx.com [nestedtx.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Nested Therapeutics Presents First Preclinical Data for Lead Candidate, this compound, a RAS/MAPK Pathway Inhibitor at 2023 AACR-NCI-EORTC Conference [prnewswire.com]
- 14. Fluorescent Cascade and Direct Assays for Characterization of RAF Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head In Vivo Comparison: The Efficacy of NST-628 in RAS- and RAF-Driven Cancers
A deep dive into the preclinical data supporting NST-628 as a potent and brain-penetrant inhibitor of the RAS-MAPK pathway, with direct comparisons to other targeted agents.
In the landscape of precision oncology, the RAS-MAPK signaling pathway remains a critical target for therapeutic intervention.[1] Dysregulation of this pathway is a common driver in a multitude of solid tumors, yet effective and durable inhibition has been a significant challenge.[1][2] this compound, a novel pan-RAF-MEK molecular glue, has emerged as a promising candidate designed to overcome the limitations of previous generations of RAF and MEK inhibitors.[1] This guide provides a comprehensive comparison of the in vivo efficacy of this compound against other targeted therapies, supported by experimental data and detailed protocols for researchers in drug development.
Unveiling the Mechanism: How this compound Differs
This compound operates as a molecular glue, stabilizing the inactive conformation of the RAF-MEK complex.[3] This unique mechanism prevents the phosphorylation and activation of MEK by all RAF isoforms (A/B/CRAF), leading to a profound and sustained inhibition of the downstream ERK signaling pathway.[2][3] A key differentiator of this compound is its ability to prevent the formation of BRAF-CRAF heterodimers, a common resistance mechanism to other RAF inhibitors.[1]
References
NST-628 Preclinical Findings and Comparative Landscape of RAS-MAPK Pathway Inhibitors
A Preclinical Comparison Guide for Researchers and Drug Development Professionals
Disclaimer: The following guide is based on publicly available preclinical data for NST-628. The Phase 1 clinical trial for this compound is currently ongoing, and the results have not yet been publicly released. This document is intended for informational purposes for researchers, scientists, and drug development professionals and should not be considered as clinical advice.
Introduction to this compound
This compound is an investigational, orally administered, central nervous system (CNS) penetrant, non-degrading pan-RAF/MEK molecular glue.[1] It is designed to inhibit the RAS-MAPK (RAS-RAF-MEK-ERK) signaling pathway, which is frequently dysregulated in various cancers.[2][3] Alterations in this pathway are found in nearly 30% of all cancers and are associated with a poor prognosis.[2] this compound aims to overcome the limitations of existing RAS-MAPK pathway inhibitors by stabilizing RAF-MEK complexes in an inactive conformation, thereby preventing MEK phosphorylation and subsequent pathway activation.[2] This unique mechanism of action is intended to block bypass signaling and pathway reactivation, which are common resistance mechanisms to other targeted therapies.[2]
The U.S. Food and Drug Administration (FDA) has cleared the Investigational New Drug (IND) application for this compound for the treatment of patients with advanced solid tumors harboring genetic alterations in the RAS-MAPK pathway.[4] A Phase 1 clinical trial (NCT06326411) to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of this compound began in the first half of 2024.[1][4] The estimated completion date for the study is November 2029.[4]
Comparative Analysis: this compound vs. Other RAS-MAPK Pathway Inhibitors
This section provides a comparative overview of the preclinical data for this compound against other inhibitors targeting the RAS-MAPK pathway. The comparison focuses on key mechanistic and efficacy parameters.
| Feature | This compound | Other Pan-RAF Inhibitors (e.g., Tovorafenib, Belvarafenib) | MEK Inhibitors (e.g., Trametinib, Cobimetinib, Selumetinib, Binimetinib) |
| Mechanism of Action | Pan-RAF-MEK molecular glue; stabilizes inactive RAF-MEK complex.[2] | Inhibit RAF dimers (BRAF/CRAF).[5] | Allosteric inhibitors of MEK1/2.[6][7] |
| Effect on RAF Dimers | Prevents formation of BRAF-CRAF heterodimers.[3][8] | Some are designed to inhibit RAF dimers.[5] | Do not directly inhibit RAF dimers.[9] |
| Paradoxical Activation | Does not cause paradoxical activation of the MAPK pathway.[2] | Some next-generation inhibitors are designed to avoid this.[5] | Can lead to paradoxical pathway activation in certain contexts.[5] |
| Brain Penetrance | Fully brain-penetrant.[4][10] | Some have CNS activity (e.g., Tovorafenib).[11] | Generally have limited CNS exposure.[10] |
| Preclinical Efficacy | Broad activity in models with KRAS, NRAS, and BRAF (Class II/III) mutations.[8][12] | Activity in BRAF-mutant melanoma and other solid tumors.[11] | Activity in tumors with RAS/RAF mutations, but often with limited single-agent efficacy.[13] |
| Tolerability (Preclinical) | Reported to have greater tolerability than other MEK inhibitors like trametinib.[8] | Can be limited by on-target toxicities.[5] | Associated with various toxicities.[13] |
| Combination Potential | Enhances the activity of KRAS inhibitors (e.g., sotorasib).[8] | Often used in combination with MEK inhibitors.[5] | Frequently used in combination with BRAF inhibitors or other targeted agents.[6][14] |
Experimental Methodologies
The preclinical evaluation of this compound and its comparators typically involves the following experimental protocols:
-
Immunoprecipitation and Western Blotting: To assess the formation of protein complexes (e.g., RAF-MEK) and the phosphorylation status of key pathway proteins (e.g., MEK, ERK), cell lysates are incubated with antibodies against a target protein to "pull down" the protein and its binding partners. The resulting immunoprecipitates, as well as whole-cell lysates, are then separated by gel electrophoresis, transferred to a membrane, and probed with specific antibodies to detect the proteins of interest. For instance, in the evaluation of this compound, BRAF immunoprecipitation was performed in the NCI-H1666 cell line to analyze the formation of RAF heterodimers.[8]
-
Cell Viability and Apoptosis Assays: To determine the anti-proliferative and pro-apoptotic effects of the inhibitors, cancer cell lines with specific mutations are treated with varying concentrations of the drug. Cell viability can be measured using assays like the MTT or CellTiter-Glo assay, which quantify metabolic activity. Apoptosis can be assessed by methods such as Annexin V/PI staining followed by flow cytometry, which distinguishes between live, early apoptotic, and late apoptotic/necrotic cells. For example, this compound was shown to increase apoptosis in NRAS, NF1, and KRAS mutant cell lines in a dose-dependent manner.[12]
-
In Vivo Xenograft Models: To evaluate the anti-tumor efficacy in a living organism, human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the investigational drug, a comparator, or a vehicle control. Tumor volume and body weight are monitored over time. At the end of the study, tumors can be excised for further analysis (e.g., Western blotting to assess pathway inhibition). This compound demonstrated tumor regressions in xenograft models of KRAS G13D colorectal cancer and NRAS Q61L melanoma.[15]
Visualizing the Mechanism of Action
The following diagrams illustrate the RAS-MAPK signaling pathway and the mechanism of action of this compound compared to other inhibitors.
Conclusion
The preclinical data for this compound suggests a differentiated mechanism of action as a pan-RAF-MEK molecular glue, which may overcome some of the limitations of existing RAF and MEK inhibitors.[2][8] Its ability to prevent RAF heterodimerization and its brain penetrance are notable features.[4][8] The ongoing Phase 1 clinical trial will be crucial in determining the safety, tolerability, and preliminary efficacy of this compound in patients with advanced solid tumors harboring RAS-MAPK pathway alterations. The results of this trial will provide a clearer picture of its potential clinical utility compared to currently available therapies.
References
- 1. nestedtx.com [nestedtx.com]
- 2. nestedtx.com [nestedtx.com]
- 3. The Pan-RAF-MEK Nondegrading Molecular Glue this compound Is a Potent and Brain-Penetrant Inhibitor of the RAS-MAPK Pathway with Activity across Diverse RAS- and RAF-Driven Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. targetedonc.com [targetedonc.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Current Development Status of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Pan-RAF–MEK Nondegrading Molecular Glue this compound Is a Potent and Brain-Penetrant Inhibitor of the RAS–MAPK Pathway with Activity across Diverse RAS- and RAF-Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Nested Therapeutics Presents First Preclinical Data for Lead Candidate, this compound, a RAS/MAPK Pathway Inhibitor at 2023 AACR-NCI-EORTC Conference - BioSpace [biospace.com]
- 11. Phase 1 study of the pan-RAF inhibitor tovorafenib in patients with advanced solid tumors followed by dose expansion in patients with metastatic melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. targetedonc.com [targetedonc.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Head-to-Head Comparison of NST-628 and Avutometinib in BRAF Mutant Cancer Cells
For Immediate Release
[City, State] – [Date] – In the rapidly evolving landscape of targeted cancer therapy, two novel inhibitors, NST-628 and avutometinib, have emerged as promising agents against tumors harboring BRAF mutations. This guide provides a comprehensive, data-driven comparison of their performance in preclinical models, offering researchers, scientists, and drug development professionals a clear overview of their mechanisms, efficacy, and the experimental basis for these findings.
Executive Summary
This compound, a pan-RAF–MEK molecular glue, and avutometinib, a RAF/MEK clamp, both target the MAPK signaling pathway, a critical driver in many cancers, including those with BRAF mutations. Preclinical evidence suggests that while both compounds are effective, this compound demonstrates superior potency in BRAF class II and III mutant cell lines. This guide delves into the quantitative data supporting these observations, details the experimental protocols used for their evaluation, and visually represents their distinct mechanisms of action.
Mechanism of Action
This compound functions as a non-degrading pan-RAF–MEK molecular glue. It engages all RAF isoforms (ARAF, BRAF, CRAF) and MEK, stabilizing them in an inactive complex. A key differentiator for this compound is its ability to prevent the formation of BRAF-CRAF heterodimers, a common resistance mechanism to some RAF inhibitors.[1][2][3] This unique mechanism leads to a profound and durable inhibition of the MAPK pathway.
Avutometinib (VS-6766) acts as a RAF/MEK clamp, inducing the formation of inactive complexes between MEK and RAF isoforms (ARAF, BRAF, and CRAF).[4] By inhibiting both MEK kinase activity and the phosphorylation of MEK by RAF, avutometinib effectively shuts down downstream signaling in the MAPK pathway.[4][5]
Signaling Pathway Diagrams
Quantitative Data Presentation
In Vitro Potency: Inhibition of Cell Viability (IC50/GI50)
The following tables summarize the half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) values for this compound and avutometinib in various BRAF mutant cancer cell lines.
Table 1: Potency of this compound in BRAF Mutant Cell Lines
| Cell Line | Cancer Type | BRAF Mutation Class | GI50 (nM) |
| HCT116 | Colorectal Cancer | Class III (G466V) | 20 |
| NCI-H1666 | Lung Cancer | Class II (G466V) | <100 |
| IPC-298 | Melanoma | NRAS Q61L | ~150 (average for NRAS Q61 mutants) |
Note: Data for BRAF Class II/III mutant models show that this compound is more potent than avutometinib.[1]
Table 2: Potency of Avutometinib in BRAF and NRAS Mutant Cell Lines
| Cell Line | Cancer Type | Mutation Status | IC50 (nM) |
| YUDOSO | Melanoma | NRAS Q61K | 0.5 |
| YUFIC | Melanoma | NRAS Q61K | 25 |
| YUKIM | Melanoma | NRAS Q61R | 31 |
| WM-266-4 | Melanoma | BRAF V600E | Not Specified |
| C32 | Melanoma | BRAF V600E | Not Specified |
| SK-MEL-5 | Melanoma | BRAF V600E | Not Specified |
| A-375 | Melanoma | BRAF V600E | Not Specified |
In Vivo Efficacy: Tumor Growth Inhibition
Table 3: In Vivo Antitumor Activity
| Compound | Model | Mutation | Dosing | Outcome |
| This compound | HCT116 Xenograft | KRAS G13D | 3-5 mg/kg QD | 53% tumor regression |
| This compound | IPC-298 Xenograft | NRAS Q61L | 3-5 mg/kg QD | 38% tumor regression |
| This compound | PDX Models | BRAF Class II/III | 3 mg/kg QD | Broad anti-tumor responses |
| Avutometinib | LGSC PDX Model | KRAS wild-type, RAF1 mutation | Not Specified | Improved anti-tumor efficacy with FAK inhibition |
Experimental Protocols
Cell Viability Assay (MTT/MTS Assay)
This protocol is a generalized procedure for determining cell viability upon treatment with this compound or avutometinib.
Objective: To quantify the dose-dependent effect of the inhibitors on the viability of BRAF mutant cancer cells.
Materials:
-
BRAF mutant cancer cell lines
-
Complete growth medium
-
96-well plates
-
This compound and avutometinib
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound and avutometinib in complete growth medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C.
-
MTT/MTS Addition:
-
For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until formazan (B1609692) crystals are visible. Add 100 µL of solubilization solution and incubate overnight at 37°C.
-
For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a non-linear regression analysis.
RAF-MEK Immunoprecipitation and Western Blot Analysis
Objective: To assess the effect of this compound and avutometinib on the interaction between RAF and MEK proteins.
Materials:
-
Treated and untreated cell lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-BRAF, anti-CRAF, anti-MEK, Protein A/G agarose (B213101) beads
-
SDS-PAGE gels, transfer apparatus, PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Lyse cells in ice-cold lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysate with Protein A/G agarose beads.
-
Incubate the pre-cleared lysate with an anti-BRAF or anti-MEK antibody overnight at 4°C.
-
Add Protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer.
-
-
Elution: Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against BRAF, CRAF, and MEK overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Phospho-ERK Western Blot Analysis
Objective: To measure the inhibition of MAPK pathway signaling downstream of RAF and MEK.
Procedure:
-
Protein Extraction and Quantification: Prepare cell lysates and determine protein concentration as described above.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane, run the gel, and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour.
-
Incubate with a primary antibody specific for phosphorylated ERK (p-ERK) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK to serve as a loading control.
-
Data Analysis: Quantify band intensities and normalize the p-ERK signal to the total ERK signal.
Conclusion
Both this compound and avutometinib are potent inhibitors of the MAPK pathway with distinct mechanisms of action. The available preclinical data indicates that this compound may have a superior potency profile, particularly in BRAF class II and III mutant cancer cells, a setting of unmet medical need. Avutometinib has also demonstrated significant activity, especially in combination therapies. The experimental protocols provided herein offer a framework for the continued investigation and comparison of these and other emerging targeted therapies. Further head-to-head studies across a broader range of BRAF and other MAPK pathway-altered cancer models are warranted to fully elucidate their therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. nestedtx.com [nestedtx.com]
- 3. A Next-Generation BRAF Inhibitor Overcomes Resistance to BRAF Inhibition in Patients with BRAF-Mutant Cancers Using Pharmacokinetics-Informed Dose Escalation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Comparison of responses of human melanoma cell lines to MEK and BRAF inhibitors [frontiersin.org]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Proper Disposal of NST-628: A Guide for Laboratory Professionals
As an investigational drug, NST-628 requires careful handling and disposal to ensure laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) with detailed disposal procedures for this compound is not publicly available, established guidelines for the disposal of investigational and cytotoxic compounds provide a clear framework for its responsible management. This guide offers procedural, step-by-step instructions to assist researchers, scientists, and drug development professionals in the proper disposal of this compound and similar research chemicals.
The fundamental principle is to treat all investigational compounds, including this compound, as hazardous waste unless explicitly confirmed otherwise by a verified source.[1] Adherence to institutional protocols and consultation with your organization's Environmental Health and Safety (EHS) department are critical first steps.
Immediate Safety and Logistical Plan: Step-by-Step Disposal Protocol
For the disposal of this compound and its related waste, a structured approach is essential. The following protocol is based on general best practices for handling hazardous laboratory chemicals and investigational drugs.
Experimental Protocol: Preparing this compound Waste for Disposal
-
Characterize the Waste:
-
Identify all waste streams containing this compound. This includes pure compound, solutions, contaminated labware (e.g., pipette tips, vials, gloves), and media from cell cultures.
-
Determine the physical state of the waste (solid, liquid).
-
-
Segregate the Waste:
-
Do not mix this compound waste with other chemical waste streams unless instructed to do so by your EHS department.[2]
-
Keep solid and liquid waste in separate, compatible containers.[3]
-
Trace chemotherapy waste (e.g., gloves, gowns, empty vials) should be segregated from bulk chemotherapy waste (e.g., unused compound, grossly contaminated items).[4]
-
-
Select Appropriate Containers:
-
Use containers that are chemically compatible with this compound and any solvents used.[5]
-
Containers must be leak-proof with secure, tight-fitting lids.[5][6]
-
For liquid waste, leave approximately 10% headspace in the container to allow for expansion.[3]
-
For sharps contaminated with this compound, use a designated puncture-resistant "Chemo Sharps" container.[7][8]
-
-
Label Containers Clearly:
-
Attach a hazardous waste label to each container as soon as waste is added.[9]
-
The label must include:
-
The words "Hazardous Waste".[9]
-
The full chemical name ("this compound") and any other components in the waste.[9]
-
The approximate concentration or percentage of each component.[9]
-
The name of the Principal Investigator (PI) and the laboratory location.[9]
-
The date the waste was first added to the container.
-
-
-
Store Waste Safely:
-
Store waste containers in a designated Satellite Accumulation Area (SAA) that is near the point of generation and under the control of laboratory personnel.[5][9]
-
Ensure the SAA is in a well-ventilated area and away from regular lab traffic.[3]
-
Store containers in secondary containment to prevent spills.[5]
-
-
Arrange for Disposal:
Quantitative Data Summary: Chemical Waste Streams
The proper segregation of laboratory waste is crucial for safe and compliant disposal. The following table summarizes common categories of chemical waste and their recommended disposal pathways, based on general laboratory guidelines.
| Waste Category | Examples | Typical Disposal Pathway |
| Bulk Chemotherapy/Investigational Drug Waste | Unused this compound, expired stock, grossly contaminated materials.[4][7] | Collection by EHS for incineration at a licensed hazardous waste facility.[10][11][12] |
| Trace Chemotherapy Waste | Contaminated PPE (gloves, gowns), empty vials and syringes (<3% of original volume), bench paper.[4] | Placed in designated yellow chemotherapy waste bags/containers for incineration.[4][8] |
| Contaminated Sharps | Needles, syringes, and other sharps contaminated with this compound. | Disposed of in a yellow, puncture-resistant "Chemo Sharps" container for incineration.[7][8] |
| Liquid Waste (Non-aqueous) | This compound dissolved in organic solvents (e.g., DMSO). | Collected in a labeled, compatible container for solvent waste; typically incinerated.[3] |
| Liquid Waste (Aqueous) | Cell culture media containing this compound. | Generally should not be disposed of down the drain.[6] Collect as hazardous waste for EHS pickup. |
| Empty Containers | Thoroughly emptied containers of this compound. | Containers that held acutely hazardous waste must be triple-rinsed; the rinsate is collected as hazardous waste.[1] Consult EHS for specific procedures. |
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical like this compound.
References
- 1. vumc.org [vumc.org]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
- 4. Trace Chemo and Chemotherapy Waste | Environment, Health & Safety [ehs.ucla.edu]
- 5. danielshealth.com [danielshealth.com]
- 6. safety.pitt.edu [safety.pitt.edu]
- 7. benchchem.com [benchchem.com]
- 8. hsrm.umn.edu [hsrm.umn.edu]
- 9. research.cuanschutz.edu [research.cuanschutz.edu]
- 10. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 11. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 12. Methods for Disposing of Cancer Drugs Generated at Home | Guidelines and Solutions | Stericycle [stericycle.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
